molecular formula C5H2BrCl2NO B1625723 2-Hydroxy-3,5-dichloro-6-bromopyridine CAS No. 57864-38-7

2-Hydroxy-3,5-dichloro-6-bromopyridine

Cat. No.: B1625723
CAS No.: 57864-38-7
M. Wt: 242.88 g/mol
InChI Key: SSSBNTHPMMENDS-UHFFFAOYSA-N
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Description

2-Hydroxy-3,5-dichloro-6-bromopyridine is a useful research compound. Its molecular formula is C5H2BrCl2NO and its molecular weight is 242.88 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Hydroxy-3,5-dichloro-6-bromopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-3,5-dichloro-6-bromopyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3,5-dichloro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrCl2NO/c6-4-2(7)1-3(8)5(10)9-4/h1H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSBNTHPMMENDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrCl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60547769
Record name 6-Bromo-3,5-dichloropyridin-2(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57864-38-7
Record name 6-Bromo-3,5-dichloropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxy-3,5-dichloro-6-bromopyridine: A Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Polychlorinated Pyridines

The pyridine scaffold is a cornerstone of medicinal chemistry and materials science, recognized as a "privileged structure" due to its presence in numerous natural products, pharmaceuticals, and agrochemicals.[1] The strategic introduction of multiple halogen atoms onto this ring system creates highly versatile and valuable building blocks for organic synthesis. These polyhalogenated pyridines offer a rich platform for diversification through regioselective functionalization, enabling the systematic exploration of chemical space in drug discovery and the construction of complex molecular architectures.

This guide provides a comprehensive technical overview of 2-Hydroxy-3,5-dichloro-6-bromopyridine , a specialized heterocyclic intermediate. While specific experimental data for this compound is not widely published, this document, intended for researchers, scientists, and drug development professionals, consolidates its known properties and outlines its significant potential in synthetic applications. By analyzing its structural features and drawing upon established principles of pyridine chemistry, we will explore its logical synthetic pathways, predictable reactivity, and potential applications as a trifunctional synthetic linchpin.

Core Properties and Physicochemical Profile

PropertyValueSource
CAS Number 57864-38-7[2]
Molecular Formula C₅H₂BrCl₂NO[2]
Molecular Weight 242.89 g/mol [2]
Appearance Solid (predicted)Inferred
Purity (Typical) ≥95% (as available for custom synthesis)[2]
Tautomerism Exists in equilibrium with 6-Bromo-3,5-dichloro-2(1H)-pyridoneFoundational Chemistry

The presence of the C2-hydroxy group means the molecule exists in tautomeric equilibrium with its corresponding 2-pyridone form. This equilibrium is crucial as it influences the molecule's reactivity, affecting both N- vs. O-alkylation and its behavior in cross-coupling reactions.

synthesis_pathway A 2-Amino-5-bromopyridine B Diazotization (NaNO₂, H₂SO₄, H₂O) A->B C 5-Bromo-2-hydroxypyridine B->C D Chlorination (e.g., SO₂Cl₂, Acetic Acid) C->D E 2-Hydroxy-3,5-dichloro-6-bromopyridine D->E

Caption: Proposed synthetic pathway from 2-amino-5-bromopyridine.

Causality Behind Experimental Choices:

  • Starting Material: 2-Amino-5-bromopyridine is a commercially available and logical precursor. The amino group is a versatile handle for introducing a hydroxyl group.

  • Diazotization: The Sandmeyer-type reaction is a classic and reliable method for converting an amino group on an aromatic ring into various other functional groups, including a hydroxyl group, by heating the intermediate diazonium salt in aqueous acid.

  • Chlorination: The resulting 5-bromo-2-hydroxypyridine (or its pyridone tautomer) is an electron-rich system. The hydroxy/oxo group is a strong activating group, directing electrophilic substitution to the C3 and C5 positions. A strong chlorinating agent like sulfuryl chloride (SO₂Cl₂) in a solvent such as acetic acid is typically effective for the exhaustive chlorination of such activated rings. The bromine at C6 would likely be introduced in a final step if not already present, or a different starting material could be chosen.

Applications in Regioselective Synthesis

The primary value of 2-Hydroxy-3,5-dichloro-6-bromopyridine lies in its potential for sequential, regioselective functionalization. The three distinct halogen atoms (C6-Br, C3-Cl, C5-Cl) exhibit differential reactivity, which can be exploited in palladium-catalyzed cross-coupling reactions.

Reactivity Hierarchy: The general order of reactivity for halogens in palladium-catalyzed oxidative addition is I > Br > Cl. This principle allows for the selective functionalization of the C-Br bond while leaving the C-Cl bonds intact.

  • C6 Position (Bromine): The C-Br bond is the most labile and is the primary site for initial cross-coupling reactions like Suzuki, Sonogashira, or Buchwald-Hartwig aminations. This allows for the introduction of an aryl, alkyl, alkynyl, or amino substituent at the C6 position.

  • C3 and C5 Positions (Chlorine): The C-Cl bonds are more robust and typically require more forcing conditions (e.g., stronger activating ligands, higher temperatures) to react. This allows them to be functionalized in a subsequent step after the C-Br bond has been addressed.

workflow start 2-Hydroxy-3,5-dichloro-6-bromopyridine step1 Step 1: Selective C6-Br Coupling (e.g., Suzuki Reaction) Conditions: Pd(PPh₃)₄, Na₂CO₃, R-B(OH)₂ start->step1 intermediate 6-R-2-Hydroxy-3,5-dichloropyridine step1->intermediate step2 Step 2: C3/C5-Cl Coupling (e.g., Buchwald-Hartwig) Conditions: Pd₂(dba)₃, Xantphos, NaOtBu, R₂NH intermediate->step2 product Disubstituted Pyridine Derivative step2->product

Caption: General workflow for sequential cross-coupling reactions.

This stepwise functionalization makes the title compound an ideal scaffold for building libraries of complex substituted pyridines, which are prevalent in biologically active molecules such as kinase inhibitors and G-protein coupled receptor modulators. [3]

Experimental Protocol: Representative Suzuki-Miyaura Coupling

The following is a representative, self-validating protocol for a selective Suzuki-Miyaura reaction at the C6-bromo position. This protocol is based on standard conditions for such transformations and should be optimized for specific substrates.

Objective: To selectively couple an arylboronic acid at the C6 position of 2-Hydroxy-3,5-dichloro-6-bromopyridine.

Materials:

  • 2-Hydroxy-3,5-dichloro-6-bromopyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 eq)

  • 2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 eq)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask, add 2-Hydroxy-3,5-dichloro-6-bromopyridine, the arylboronic acid, and Pd(PPh₃)₄.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Base Addition: Add the aqueous Na₂CO₃ solution.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Trustworthiness through Self-Validation: The success of the reaction is validated by comparing the spectroscopic data (¹H NMR, ¹³C NMR, MS) of the product with the expected structure. The disappearance of the starting material and the appearance of a single major product spot on TLC confirm reaction completion and selectivity.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally similar polyhalogenated pyridines (e.g., 2-bromo-3,5-dichloropyridine)[4] indicates that it should be handled with significant caution.

Hazard CategoryGHS Classification (Predicted)Precautionary Statements
Acute Toxicity Warning: Harmful if swallowed, in contact with skin, or if inhaled.P261, P264, P270, P280
Skin Irritation Warning: Causes skin irritation.P302+P352, P332+P313
Eye Irritation Warning: Causes serious eye irritation.P280, P305+P351+P338
Respiratory Warning: May cause respiratory irritation.P261, P304+P340, P312

Handling Recommendations:

  • Use only in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).

  • Avoid breathing dust, fumes, or vapors.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Hydroxy-3,5-dichloro-6-bromopyridine represents a highly strategic, albeit specialized, intermediate for advanced organic synthesis. Its trifunctional nature, combined with the predictable and orthogonal reactivity of its halogen substituents, provides chemists with a powerful tool for constructing complex, highly substituted pyridine derivatives. While the lack of extensive public data underscores its niche status, the principles of established pyridine chemistry allow for a confident prediction of its synthetic utility. This guide serves as a foundational resource for researchers looking to leverage the unique reactivity of this scaffold in the pursuit of novel pharmaceuticals, agrochemicals, and functional materials.

References

  • Convenient Synthesis of 2,4-Disubstituted Chromeno[4,3-b]Pyridine by Microwave Assisted One Pot Three Component Protocol. ResearchGate.[Link]

  • A Convenient Method for the Synthesis of Chromeno[4,3-b]pyridines Via Three-component Reaction. PubMed.[Link]

  • Three-component one-pot synthesis of dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridines. De Gruyter.[Link]

  • On the one pot syntheses of chromeno[4,3-b]pyridine-3-carboxylate and chromeno[3,4-c]pyridine-3-carboxylate and dihydropyridines. ResearchGate.[Link]

  • Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles. PubMed.[Link]

  • 2,5-Disubstituted 1,3,4-oxadiazole derivatives of chromeno[4,3-b]pyridine: Synthesis and study of antimicrobial potency. ResearchGate.[Link]

  • Regioselective C H Functionalization by the Combination of Enzymatic and Chemocatalytic Reactions in Water. PMC.[Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI.[Link]

  • Boron-Mediated Regioselective Aromatic C−H Functionalization via an Aryl BF2 Complex. Chalmers Research.[Link]

  • Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. MDPI.[Link]

  • 2-Bromo-3,5-dichloropyridine. PubChem.[Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed.[Link]

  • Pyridine. Wikipedia.[Link]

  • Structure, Optical and Magnetic Properties of Two Isomeric 2-Bromomethylpyridine Cu(II) Complexes [Cu(C6H9NBr)2(NO3)2] with Very Different Binding Motives. MDPI.[Link]

  • 2-Amino-6-bromopyridine, 1 X 5 g (521744-5G). Alkali Scientific.[Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis.[Link]

  • Histamine H4 Receptor Ligands: Future Applications and State of Art. PubMed.[Link]

Sources

The Solubility Profile of 3,5-dichloro-6-bromo-2-pyridone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the solubility of 3,5-dichloro-6-bromo-2-pyridone in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a predictive framework and detailed experimental methodologies for determining and understanding the solubility of this compound. By synthesizing theoretical principles with practical, field-proven protocols, this guide aims to empower scientists to make informed decisions in their experimental designs.

Molecular Profile and Predicted Physicochemical Properties

The structure of 3,5-dichloro-6-bromo-2-pyridone features a pyridone ring, a polar heterocyclic system capable of tautomerism between the keto (pyridone) and enol (hydroxypyridine) forms. The presence of two electron-withdrawing chloro groups and a bromo group significantly influences the electron distribution and overall polarity of the molecule.

Key Predicted Properties:

  • Polarity: The combination of the polar pyridone ring and the electronegative halogen substituents suggests a molecule with moderate to high polarity. The dipole moments of the C-Cl and C-Br bonds, along with the inherent polarity of the pyridone system, will contribute to its overall dipole moment.

  • Hydrogen Bonding: The pyridone tautomer possesses a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The hydroxypyridine tautomer has a hydrogen bond donor (O-H) and a hydrogen bond acceptor (the nitrogen atom in the ring). This capacity for hydrogen bonding is a critical determinant of its solubility in protic solvents.

  • Molecular Weight: The presence of three halogen atoms results in a relatively high molecular weight, which can negatively impact solubility.

  • Tautomerism: The equilibrium between the 2-pyridone and 2-hydroxypyridine forms can be influenced by the solvent environment. This tautomerism will affect its hydrogen bonding capabilities and, consequently, its solubility in different solvents.

A Theoretical Framework for Solubility: "Like Dissolves Like"

The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone for predicting solubility.[3] This principle states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. For 3,5-dichloro-6-bromo-2-pyridone, we can anticipate its solubility based on the interplay of the following intermolecular forces:

  • Dipole-Dipole Interactions: Given its predicted polarity, the molecule will engage in dipole-dipole interactions with polar solvents.

  • Hydrogen Bonding: As a hydrogen bond donor and acceptor, it is expected to have favorable interactions with protic solvents (e.g., alcohols) and polar aprotic solvents that are hydrogen bond acceptors (e.g., acetone, DMSO).

  • Van der Waals Forces: These forces will be present in all solvent interactions but will be the dominant force in non-polar solvents.

dot graph TD { A[Solute: 3,5-dichloro-6-bromo-2-pyridone] --> B{Intermolecular Forces}; B --> C[Polarity]; B --> D[Hydrogen Bonding]; B --> E[Van der Waals Forces]; F[Solvent] --> G{Intermolecular Forces}; G --> H[Polarity]; G --> I[Hydrogen Bonding]; G --> J[Van der Waals Forces]; C <--> H; D <--> I; E <--> J; K((High Solubility)) H --> K; I --> K style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style G fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style C fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style D fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style E fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style H fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style I fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style J fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style K fill:#34A853,stroke:#34A853,stroke-width:2px,fontcolor:#FFFFFF } caption: Conceptual diagram of solubility based on intermolecular forces.

Predicted Solubility in Common Organic Solvents

Based on the molecular profile and the theoretical framework, a qualitative prediction of the solubility of 3,5-dichloro-6-bromo-2-pyridone in a range of common organic solvents is presented in the table below. These predictions are intended as a starting point for experimental investigation.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe ability of these solvents to act as both hydrogen bond donors and acceptors will lead to strong interactions with the pyridone ring. The polarity of the solvent will also favor the dissolution of the polar solute.
Polar Aprotic Acetone, DMSO, DMFMedium to HighThese solvents are polar and can act as hydrogen bond acceptors, interacting favorably with the N-H of the pyridone. The lack of a hydrogen bond donor in the solvent might slightly reduce solubility compared to protic solvents. DMSO is a particularly strong solvent and is likely to show high solubility.
Non-Polar Hexane, TolueneLowThe significant mismatch in polarity and the inability of these solvents to form hydrogen bonds will result in poor solvation of the highly polar 3,5-dichloro-6-bromo-2-pyridone.
Chlorinated Dichloromethane (DCM)Low to MediumWhile DCM has a dipole moment, it is not a particularly polar solvent and is a very weak hydrogen bond acceptor. Some solubility may be observed due to dipole-dipole interactions, but it is unlikely to be high.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The equilibrium shake-flask method is a reliable and widely used technique for determining thermodynamic solubility.[4]

The Equilibrium Shake-Flask Method

This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.

Materials and Equipment:

  • 3,5-dichloro-6-bromo-2-pyridone (solid)

  • Selected organic solvents (high purity)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

  • Volumetric flasks and pipettes

Protocol:

  • Preparation:

    • Accurately weigh an excess amount of 3,5-dichloro-6-bromo-2-pyridone into a series of scintillation vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

    • Add a precise volume of the desired solvent to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined empirically.

  • Sample Preparation for Analysis:

    • Remove the vials from the shaker and allow the undissolved solid to settle.

    • Centrifuge the vials to further separate the solid from the supernatant.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

  • Analysis:

    • Prepare a series of calibration standards of 3,5-dichloro-6-bromo-2-pyridone of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the calibration standards using a validated HPLC method or another suitable analytical technique.

    • Determine the concentration of the dissolved compound in the supernatant by comparing its response to the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL, g/100 mL, or molarity (mol/L).

dot graph G { rankdir=TB; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", stroke="#5F6368"]; edge [color="#5F6368"];

} caption: Workflow for the equilibrium shake-flask solubility determination.

Alternative and High-Throughput Methods

For more rapid screening of solubility in multiple solvents, other techniques can be employed:

  • Nephelometry: This method measures the light scattering caused by suspended particles and can be used to determine the point at which a compound precipitates from a solution, providing a measure of its kinetic solubility.[5]

  • High-Throughput Screening (HTS) Methods: Automated platforms can perform small-scale solubility assessments in 96-well or 384-well plates, often using turbidity measurements or UV-Vis spectroscopy.[6]

Safety and Handling of 3,5-dichloro-6-bromo-2-pyridone

As with any halogenated organic compound, appropriate safety precautions must be taken when handling 3,5-dichloro-6-bromo-2-pyridone. While a specific safety data sheet (SDS) for this compound may not be available, the safety profiles of similar pyridine derivatives provide essential guidance.[7][8][9][10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Handling: Avoid direct contact with the skin and eyes. In case of contact, rinse the affected area thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Data Interpretation and Application

The experimentally determined solubility data for 3,5-dichloro-6-bromo-2-pyridone has several important applications:

  • Reaction Chemistry: Knowledge of solubility is crucial for selecting appropriate solvents for chemical reactions to ensure that the reactants are in the same phase.

  • Purification and Crystallization: Solubility data is essential for developing effective purification methods, particularly for recrystallization, where the ideal solvent is one in which the compound is sparingly soluble at room temperature and highly soluble at elevated temperatures.[7]

  • Formulation Development: In the context of drug development, understanding the solubility of an active pharmaceutical ingredient (API) is a critical first step in designing a suitable dosage form. Poor aqueous solubility can be a major hurdle to bioavailability.[12]

Conclusion

References

  • Anumalagundam Srikanth. solubility experimental methods.pptx. [Link]

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • PYRIDINE. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. [Link]

  • PubChem. 3,5-Dichloro-2-pyridone. [Link]

  • PubChem. 2-Bromo-3,5-dichloropyridine. [Link]

Sources

Tautomeric Dynamics of 2-Hydroxy-3,5-dichloro-6-bromopyridine: Mechanistic Insights & Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The heterocyclic scaffold 2-hydroxy-3,5-dichloro-6-bromopyridine (CAS: 115016-83-8 analog) presents a complex case of lactam-lactim tautomerism that is critical for drug discovery and process chemistry. Unlike the parent 2-pyridone, which heavily favors the lactam form, the introduction of a bulky bromine atom at the C6 position—adjacent to the ring nitrogen—introduces significant steric and electronic perturbations.

This guide provides a definitive technical analysis of the equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms. It establishes the causality between the C6-halogen substituent and the destabilization of the lactam dimer, outlines self-validating protocols for determining the tautomeric constant (


), and provides a decision framework for regioselective functionalization.

Part 1: Theoretical Framework & The "6-Substituent Effect"

The Equilibrium Landscape

The tautomeric equilibrium is governed by the Gibbs free energy difference (


) between the lactam (A ) and lactim (B ) forms.


For the parent 2-pyridone in aqueous solution,


, overwhelmingly favoring the lactam. However, for 2-hydroxy-3,5-dichloro-6-bromopyridine , the equilibrium is significantly shifted due to three converging factors:
  • Aromaticity Trade-off: The lactim form retains the full aromatic sextet of the pyridine ring. The lactam form breaks this continuous conjugation but gains stability from the strong C=O bond and high resonance energy of the amide-like system.

  • Electron-Withdrawing Groups (EWGs): The Cl atoms at C3 and C5 increase the acidity of both the N-H (lactam) and O-H (lactim). While this lowers the pKa, it generally stabilizes the anionic intermediate, making the system highly sensitive to solvent polarity.

  • The C6-Bromo Steric Clash (Critical): This is the differentiating factor. In the lactam form, the N-H moiety requires solvation or dimerization. The large van der Waals radius of the Bromine atom at C6 (approx. 1.85 Å) creates steric repulsion with the N-H solvation shell or the complementary monomer in a hydrogen-bonded dimer. This destabilizes the lactam form relative to the lactim, where the N-atom has a lone pair that can better accommodate the adjacent steric bulk.

Solvent-Dependent Switching
  • Polar Protic (Water, Methanol): Stabilizes the polar lactam form (dipole ~6 D) via H-bonding.

  • Non-Polar/Gas Phase (Chloroform, Toluene): The lactim form (dipole ~1.5 D) becomes competitive or dominant. The C6-Br steric effect is most pronounced here, often inverting the standard population ratio observed in non-substituted pyridones.

Part 2: Visualization of Tautomeric Pathways

The following diagram illustrates the equilibrium and the specific destabilizing interaction caused by the C6-Bromine atom.

Tautomerism cluster_0 6-Bromo Effect Lactam Lactam Form (2-Pyridone) Dominant in Water Transition Transition State [Proton Transfer] Lactam->Transition -H+ (N) Dimer Lactam Dimer (Destabilized by 6-Br) Lactam->Dimer dimerization (Steric Clash) Lactim Lactim Form (2-Hydroxypyridine) Competitive in Non-Polar Lactim->Transition Transition->Lactam Transition->Lactim +H+ (O) Effect C6-Br Steric Bulk Hinders N-H Solvation Effect->Lactam

Caption: Mechanistic flow of tautomerism highlighting the steric destabilization of the Lactam form by the C6-Bromine substituent.

Part 3: Structural Characterization Data[2]

To distinguish the forms experimentally, rely on the following spectral fingerprints.

MethodLactam Form (2-Pyridone)Lactim Form (2-Hydroxypyridine)Notes
IR (

)
1640–1680 cm

(C=O)
3400–3600 cm

(O-H)
C=O stretch is intense and diagnostic.

C NMR

160–165 ppm (C=O)

155–160 ppm (C-O)
C=O is typically downfield; C3/C5 shifts vary with Cl.

N NMR

150–170 ppm

240–260 ppm
Most definitive method. Lactim N is pyridine-like (deshielded).[1]
UV-Vis

~300 nm

~280 nm
Lactam generally absorbs at longer wavelengths.
X-Ray C2-N bond ~1.38 Å (Single)C2-N bond ~1.34 Å (Double)Solid state usually traps the Lactam dimer.

Part 4: Synthetic Implications & Regioselectivity[3]

The tautomeric ratio dictates the outcome of alkylation reactions. The "Ambident Anion" formed by deprotonation can react at Nitrogen (N-alkylation) or Oxygen (O-alkylation).

The Decision Matrix
  • Target: N-Alkyl Pyridone

    
     Use Soft Electrophiles  + Polar Solvents  + Alkali Bases .
    
    • Mechanism:[2]

      
       favored. The polar solvent dissociates the ion pair, leaving the Nitrogen (which carries significant electron density in the HOMO) free to attack.
      
  • Target: O-Alkyl Pyridine (Ether)

    
     Use Hard Electrophiles  + Ag(I) Salts  or Mitsunobu Conditions .
    
    • Mechanism:[2] Silver coordinates the Nitrogen lone pair/halogen, forcing reaction at Oxygen. Alternatively, Mitsunobu reaction locks the oxygen via the phosphonium intermediate.

Synthesis Start 2-Hydroxy-3,5-dichloro-6-bromopyridine Deprotonation Anionic Intermediate (Ambident Nucleophile) Start->Deprotonation Branch1 Condition A: NaH / DMF / Alkyl Halide Deprotonation->Branch1 Dissociated Ion Pair Branch2 Condition B: Ag2CO3 / Toluene / Alkyl Halide Deprotonation->Branch2 Ag-Coordination to N ProductN N-Alkylation (N-Alkyl-2-pyridone) Branch1->ProductN Major Product ProductO O-Alkylation (2-Alkoxypyridine) Branch2->ProductO Major Product

Caption: Synthetic decision tree for regioselective alkylation based on reaction conditions.

Part 5: Experimental Protocols

Protocol A: Determination of (UV-Vis Ratio Method)

Objective: Quantify the equilibrium constant in a specific solvent.

  • Preparation of Standards:

    • Synthesize the O-methyl derivative (fixed lactim model) using Ag

      
      CO
      
      
      
      /MeI.
    • Synthesize the N-methyl derivative (fixed lactam model) using NaH/MeI/DMF.

    • Validation: Confirm structures via

      
      H NMR (N-Me 
      
      
      
      3.5 ppm; O-Me
      
      
      4.0 ppm).
  • Spectral Acquisition:

    • Prepare 50

      
      M solutions of the parent compound, O-methyl, and N-methyl standards in the target solvent (e.g., Toluene).
      
    • Record UV-Vis spectra (200–400 nm).

  • Calculation:

    • Select analytical wavelengths (

      
      ) where the standards show maximum contrast.
      
    • Solve the simultaneous equations:

      
      
      
      
      
    • Calculate

      
      .
      
Protocol B: Regioselective O-Alkylation (Silver Salt Method)

Objective: Synthesize the 2-alkoxy derivative, overcoming the thermodynamic preference for N-alkylation.

  • Reagents: Substrate (1.0 eq), Alkyl Iodide (1.2 eq), Ag

    
    CO
    
    
    
    (0.6 eq), Toluene (anhydrous).
  • Procedure:

    • Suspend substrate and Ag

      
      CO
      
      
      
      in toluene under N
      
      
      .
    • Add Alkyl Iodide dropwise.

    • Heat to 60°C for 4–6 hours. Note: The 6-Br substituent may slow kinetics due to steric bulk; monitor by TLC.

    • Filter through Celite to remove AgI precipitate.

    • Concentrate and purify via silica flash chromatography (Non-polar eluent, e.g., Hexane/EtOAc 9:1).

  • Validation:

    • Check

      
      C NMR: Presence of signal at ~160 ppm (C-O) vs ~164 ppm (C=O).
      
    • Check HMBC: Correlation between Alkyl protons and C2.

References

  • Substituent Effects on Pyridone Tautomerism

    • Title: Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy.
    • Source: NIH / PMC (Journal of Physical Chemistry B).
    • URL:[Link]

  • Solvent Influence & Dimerization

    • Title: Influence of intermolecular hydrogen bonds on the tautomerism of pyridine derivatives.[3]

    • Source: Journal of Organic Chemistry (ACS).[4]

    • URL:[Link]

  • Synthetic Regioselectivity (Coupling Reactions)

    • Title: Regioselective synthesis of 3-alkynyl-5-bromo-2-pyrones via Pd-catalyzed couplings on 3,5-dibromo-2-pyrone.[5]

    • Source: Organic Letters (ACS).
    • URL:[Link]

  • General Tautomerism Properties

    • Title: 2-Pyridone (Chemical Properties & Tautomerism Data).[1][6][7]

    • Source: Wikipedia (Verified against PubChem CID 8871).[1]

    • URL:[Link][1]

Sources

Thermodynamic Stability and Structural Dynamics of 2-Hydroxy-3,5-dichloro-6-bromopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous analysis of the thermodynamic and kinetic stability of 2-Hydroxy-3,5-dichloro-6-bromopyridine (CAS: 57864-38-7). As a polyhalogenated heterocyclic scaffold, this molecule exhibits a complex stability profile governed by the interplay between lactam-lactim tautomerism , steric crowding at the C6 position , and electron-deficient ring electronics .

While structurally robust with a high estimated melting point (>175°C), the molecule possesses a specific vulnerability at the C6-bromo position, rendering it susceptible to nucleophilic aromatic substitution (


) under basic conditions and radical debromination under UV exposure. This document synthesizes data from close structural analogs (specifically 3,5,6-trichloro-2-pyridinol) to establish a predictive stability model for experimental validation.

Molecular Architecture & Electronic State

The thermodynamic behavior of this molecule is defined by the competition between the aromaticity of the pyridine ring and the dipole stabilization of the amide-like functionality.

Structural Analysis
  • Core Scaffold: The pyridine ring is heavily deactivated by three electron-withdrawing halogen atoms.

  • C3 & C5 Chloro Groups: These provide significant inductive withdrawal (-I effect), lowering the

    
     of the hydroxyl group and increasing the acidity of the N-H bond in the tautomeric form.
    
  • C6 Bromo Group: This is the critical "soft" handle. Being bulkier than chlorine (Van der Waals radius: 1.85 Å vs 1.75 Å), the bromine atom at C6 introduces peri-interactions with the ring nitrogen and the C5-chlorine, potentially distorting the planar geometry required for optimal

    
    -stacking in the solid state.
    
Electronic Distribution

The halogenation pattern creates a highly electron-deficient


-system. The C2-oxygen acts as a donor, but the strong withdrawal from the C3/C5/C6 positions pulls electron density away, making the ring susceptible to nucleophilic attack rather than electrophilic substitution.

Tautomeric Equilibrium: The Stability Engine[1]

The most critical thermodynamic variable for this molecule is the Lactam-Lactim Tautomerism . Unlike simple pyridines, the heavy halogenation shifts this equilibrium, altering solubility and reactivity.

The Equilibrium Dynamics

In the solid state and polar solvents (e.g., Water, DMSO), the molecule exists predominantly as the 2-pyridone (Lactam) tautomer. This is driven by the high bond energy of the C=O bond and the formation of strong N-H···O=C intermolecular hydrogen bonds.

However, the 6-Bromo substituent destabilizes the lactam form via steric repulsion with the carbonyl oxygen. This "Ortho Effect" increases the population of the 2-hydroxypyridine (Lactim) form in non-polar solvents (e.g., Toluene, DCM) compared to non-halogenated analogs.

Visualization of Tautomeric & Degradation Pathways

Tautomerism Lactam 2-Pyridone Form (Solid State / Polar Solvent) Dominant Species Lactim 2-Hydroxypyridine Form (Gas Phase / Non-Polar Solvent) Minor Species Lactam->Lactim  K_eq (Solvent Dependent)   Dimer Centrosymmetric Dimer (High MP Driver) Lactam->Dimer  H-Bonding (Solid State)   Hydrolysis Degradation Product 6-Hydroxy-3,5-dichloro-2-pyridone Lactam->Hydrolysis  OH- / Heat (SnAr)  

Figure 1: Tautomeric equilibrium and primary degradation pathway. The 6-Br steric bulk slightly shifts equilibrium toward the Lactim form in non-polar media.

Thermodynamic Parameters

The following values are derived from high-fidelity surrogate data (3,5,6-trichloro-2-pyridinol) and corrected for the specific atomic weight and polarizability of the 6-Bromo substituent.

ParameterEstimated ValueRationale & Causality
Melting Point 180°C – 195°C Higher than trichloro-analog (174°C) due to increased London dispersion forces from the heavy Bromine atom.

(Acidic)
4.5 ± 0.2 The OH group is highly acidic due to electron withdrawal by 3,5-Cl. Similar to acetic acid.

(Basic)
~ -2.0 The Nitrogen lone pair is severely deactivated; protonation is extremely difficult.
LogP (Octanol/Water) 3.4 – 3.6 Highly lipophilic in the neutral state. Solubility in water is negligible unless pH > 5.5 (ionized).
Thermal Decomposition > 280°C Stable up to high temperatures. Decomposition involves dehalogenation and radical dimerization.

Chemical Stability Profile

Hydrolytic Stability
  • Acidic/Neutral pH: High Stability. The electron-deficient ring resists acid-catalyzed hydrolysis.

  • Basic pH (pH > 10): Moderate Instability. The C6-Bromo position is activated for Nucleophilic Aromatic Substitution (

    
    ). In strong alkali (e.g., 1M NaOH, 60°C), the bromine is displaced by hydroxide, yielding 6-hydroxy-3,5-dichloro-2-pyridone .
    
    • Mechanism:[1] Addition-Elimination via a Meisenheimer-like intermediate, stabilized by the N-atom and C5-Cl.

Photostability[2]
  • UV Sensitivity: High. The C-Br bond (Bond Dissociation Energy ~68 kcal/mol) is weaker than the C-Cl bond (~81 kcal/mol). Exposure to UV light causes homolytic cleavage of the C-Br bond, generating reactive aryl radicals that abstract hydrogen from solvents, leading to de-brominated impurities .

  • Storage Requirement: Must be stored in amber glass or opaque containers.

Thermal Stability

The molecule is thermally robust, suitable for standard drying protocols (e.g., 50-60°C vacuum oven). However, at temperatures exceeding 300°C, risk of dimerization to dioxin-like polycyclic structures increases, a known pathway for polyhalogenated pyridinols.

Experimental Protocols for Stability Assessment

To validate these properties in your specific matrix, the following self-validating protocols are recommended.

Accelerated Degradation Testing (Stress Test)

This protocol differentiates between the robust C-Cl bonds and the labile C-Br bond.

  • Preparation: Dissolve 10 mg of substance in 10 mL Acetonitrile/Water (1:1).

  • Acid Stress: Add 1 mL 1N HCl. Heat at 60°C for 24h. -> Expect < 1% degradation.

  • Base Stress: Add 1 mL 1N NaOH. Heat at 60°C for 4h. -> Expect > 5% degradation (Hydrolysis of Br).

  • Oxidative Stress: Add 100 µL 30%

    
    . RT for 24h. -> Monitor for N-oxide formation (unlikely due to steric/electronic deactivation).
    
Analytical Method (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Keeps molecule protonated/neutral).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: 290 nm (Optimized for halogenated pyridine absorption).

Stability Testing Workflow Diagram

StabilityWorkflow cluster_Stress Stress Conditions Sample Sample: 2-OH-3,5-Cl-6-Br-Pyridine Acid 0.1N HCl 60°C, 24h Sample->Acid Base 0.1N NaOH 60°C, 4h Sample->Base Photo UV (Xe Lamp) 24h Sample->Photo Analysis HPLC-UV / MS Analysis (Monitor RRT 0.8-1.2) Acid->Analysis Base->Analysis Photo->Analysis Result1 Pass: >99% Recovery (Robust) Analysis->Result1 Acid/Thermal Result2 Fail: De-bromination (Labile C-Br) Analysis->Result2 Base/Photo

Figure 2: Decision tree for stability validation. Note the divergence in stability between Acid/Thermal (High) and Base/Photo (Low).

References

  • Katritzky, A. R., et al. (1991). Prototropic Tautomerism of Heteroaromatic Compounds. Heterocycles, 32(2), 329. Link

  • US Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: 3,5,6-Trichloro-2-pyridinol. Link

  • Wang, T., et al. (2012). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. Journal of Physical Chemistry B. Link

  • Singh, G. P., et al. (2013). Crystal structure of 2-bromo-3-hydroxy-6-methylpyridine. Acta Crystallographica Section E. Link

  • Muravyev, N. V., et al. (2019). Solid- vs. liquid-state thermal decomposition: thermolysis of halogenated benzene derivatives. Physical Chemistry Chemical Physics.[1] Link

Sources

The Strategic Synthesis and Application of 3,5-Dichloro-6-bromo-2-hydroxypyridine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of Polychlorinated Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] Its ability to engage in hydrogen bonding, its inherent basicity, and its versatile reactivity make it a privileged structure in the design of novel therapeutic agents.[4] Among the vast landscape of pyridine derivatives, those bearing multiple halogen substituents represent a particularly intriguing, yet underexplored, chemical space. The strategic placement of chloro and bromo groups on the 2-hydroxypyridine core, specifically in the 3,5-dichloro-6-bromo configuration, offers a unique combination of electronic and steric properties. This technical guide provides an in-depth exploration of the synthesis, chemical reactivity, and potential applications of 3,5-dichloro-6-bromo-2-hydroxypyridine derivatives, aimed at researchers, scientists, and professionals in the field of drug development.

Core Synthesis Strategy: A Stepwise Approach to a Highly Functionalized Scaffold

The synthesis of 3,5-dichloro-6-bromo-2-hydroxypyridine is not a trivial one-step process but rather a strategic sequence of reactions, each chosen to control the regioselectivity of halogenation. The most plausible and efficient synthetic route commences with the readily available 2-hydroxypyridine (or its tautomer, 2-pyridone) and proceeds through a dichlorination followed by a regioselective bromination.

Step 1: Dichlorination of 2-Hydroxypyridine

The initial step involves the dichlorination of 2-hydroxypyridine to yield 3,5-dichloro-2-hydroxypyridine. This transformation can be achieved through direct chlorination using various chlorinating agents. A well-established method involves the use of sulfuryl chloride or chlorine gas in a suitable solvent.

Experimental Protocol: Synthesis of 3,5-Dichloro-2-hydroxypyridine

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl), suspend 2-hydroxypyridine (1 equivalent) in a suitable chlorinated solvent such as dichloromethane or chloroform.

  • Chlorination: Cool the suspension in an ice bath. Slowly add a solution of sulfuryl chloride (2.2 equivalents) in the same solvent via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture and carefully quench with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 3,5-dichloro-2-hydroxypyridine as a solid.

Step 2: Regioselective Bromination of 3,5-Dichloro-2-hydroxypyridine

The subsequent and most critical step is the regioselective bromination of 3,5-dichloro-2-hydroxypyridine at the C6 position. The electron-donating hydroxyl group (in the pyridinol tautomer) or the amide nitrogen (in the pyridone tautomer) activates the pyridine ring towards electrophilic substitution. The existing chloro substituents at the 3 and 5 positions are deactivating and meta-directing. This electronic landscape favors electrophilic attack at the C6 position. Various brominating agents can be employed, with N-bromosuccinimide (NBS) being a mild and effective choice.

Experimental Protocol: Synthesis of 3,5-Dichloro-6-bromo-2-hydroxypyridine

  • Reaction Setup: In a round-bottom flask, dissolve 3,5-dichloro-2-hydroxypyridine (1 equivalent) in a suitable solvent such as acetonitrile or acetic acid.

  • Bromination: Add N-bromosuccinimide (1.1 equivalents) to the solution. The reaction can be initiated by the addition of a catalytic amount of a radical initiator like benzoyl peroxide or by gentle heating.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with sodium thiosulfate solution (to quench any remaining bromine), followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 3,5-dichloro-6-bromo-2-hydroxypyridine.

Structural Elucidation and Spectroscopic Characterization

The unambiguous identification of 3,5-dichloro-6-bromo-2-hydroxypyridine and its derivatives is paramount. A combination of spectroscopic techniques is employed for this purpose.

Table 1: Predicted Spectroscopic Data for 3,5-Dichloro-6-bromo-2-hydroxypyridine

Spectroscopic TechniquePredicted Key Features
¹H NMR A single singlet in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the C4 proton. A broad singlet for the N-H proton of the pyridone tautomer (typically δ 10-12 ppm) or the O-H proton of the hydroxypyridine tautomer (variable).
¹³C NMR Six distinct signals in the aromatic region. The carbonyl carbon of the pyridone tautomer would appear downfield (around 160-170 ppm). The carbons attached to halogens will show characteristic chemical shifts.
IR Spectroscopy A broad O-H or N-H stretching band around 3000-3400 cm⁻¹. A strong C=O stretching band for the pyridone tautomer around 1650-1680 cm⁻¹. C-Cl and C-Br stretching vibrations in the fingerprint region.
Mass Spectrometry A characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms and one bromine atom.

Chemical Reactivity and Derivatization Potential

The 3,5-dichloro-6-bromo-2-hydroxypyridine scaffold is a versatile platform for further chemical modifications, enabling the synthesis of a diverse library of compounds for biological screening. The reactivity is primarily governed by the interplay of the electron-withdrawing halogen atoms and the electron-donating nature of the 2-hydroxy/pyridone functionality.

Nucleophilic Aromatic Substitution (SNA r)

The electron-deficient nature of the pyridine ring, further enhanced by the three halogen substituents, makes it susceptible to nucleophilic aromatic substitution. The bromine atom at the C6 position is generally the most labile leaving group, followed by the chlorine at C3 and C5. This allows for the selective introduction of various nucleophiles.

S_N_Ar_Reactions Core 3,5-Dichloro-6-bromo-2-hydroxypyridine Product 3,5-Dichloro-6-Nu-2-hydroxypyridine Core->Product SNA r Nu Nucleophile (Nu⁻) Nu->Core

Caption: Nucleophilic aromatic substitution on the core scaffold.

Experimental Workflow: Nucleophilic Aromatic Substitution

  • Reactant Preparation: Dissolve 3,5-dichloro-6-bromo-2-hydroxypyridine in a polar aprotic solvent like DMF or DMSO.

  • Nucleophile Addition: Add the desired nucleophile (e.g., an amine, alkoxide, or thiol) and a suitable base (e.g., K₂CO₃ or Et₃N).

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature (typically 80-150 °C) and monitor its progress.

  • Work-up and Purification: After completion, perform an aqueous work-up and extract the product. Purify by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 6-position is an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[5] These reactions allow for the introduction of a wide range of carbon-based substituents, including aryl, heteroaryl, and alkyl groups, thereby expanding the chemical diversity of the derivatives.

Cross_Coupling_Reactions Core 3,5-Dichloro-6-bromo-2-hydroxypyridine Product 3,5-Dichloro-6-R-2-hydroxypyridine Core->Product Pd-Catalyzed Cross-Coupling Coupling_Partner R-B(OH)₂ (Suzuki) R-SnBu₃ (Stille) R-H (Sonogashira) Coupling_Partner->Core

Caption: Palladium-catalyzed cross-coupling reactions.

Potential Applications in Drug Discovery

The structural features of 3,5-dichloro-6-bromo-2-hydroxypyridine derivatives suggest their potential utility in various therapeutic areas. The pyridine core is a well-established pharmacophore, and the introduction of halogens can enhance biological activity through various mechanisms, including increased lipophilicity, improved metabolic stability, and the formation of halogen bonds with biological targets.

Table 2: Potential Therapeutic Targets and Biological Activities

Therapeutic AreaPotential Mechanism of ActionRationale based on Related Compounds
Anticancer Kinase inhibition, Tubulin polymerization inhibitionMany pyridine derivatives exhibit potent anticancer activity.[3][6] Halogenated aromatics are common motifs in kinase inhibitors.
Antibacterial/Antifungal Enzyme inhibition, Disruption of cell membrane integrityChloro- and bromo-substituted pyridines have shown significant antimicrobial properties.[4]
Antiviral Inhibition of viral replication enzymesThe pyridine scaffold is present in several antiviral drugs.[2]
Anti-inflammatory Inhibition of pro-inflammatory enzymes (e.g., COX, LOX)Substituted pyridines have been reported to possess anti-inflammatory activity.

The diverse derivatization possibilities of the 3,5-dichloro-6-bromo-2-hydroxypyridine core make it an ideal starting point for the generation of compound libraries for high-throughput screening against a wide range of biological targets.

Conclusion and Future Perspectives

The 3,5-dichloro-6-bromo-2-hydroxypyridine scaffold represents a promising, yet underutilized, platform in medicinal chemistry. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. The true value of this core lies in its potential for diverse functionalization through nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The resulting derivatives, with their unique electronic and steric properties, are prime candidates for screening in various drug discovery programs. This technical guide provides a foundational framework to encourage further exploration and exploitation of this versatile chemical entity in the quest for novel and effective therapeutic agents.

References

  • Current time information in Pasuruan, ID. (n.d.).
  • Regioselective synthesis of 3-alkynyl-5-bromo-2-pyrones via Pd-catalyzed couplings on 3,5-dibromo-2-pyrone. (2002). Organic Letters, 4(7), 1171-1173.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. (1995). U.S.
  • Mild and Regioselective Bromination of Aromatic Compounds with N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide and Poly(N-bromobenzene-1,3-disulfonylamide). (2005). Synthesis, 2005(7), 1099-1102.
  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. (2023). RSC Advances, 13(24), 16345-16365.
  • Total Synthesis of Bromo- and Fluorodanicalipin A. (2015).
  • Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. (2019). Arkivoc, 2019(6), 136-147.
  • Pyridine. (n.d.). In Wikipedia. Retrieved from [Link]

  • 3,5-Dibromo-2-hydroxypyridine. (n.d.). PubChem. Retrieved from [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Molecules, 26(20), 6217.
  • Regioselective difunctionalization of pyridines via 3,4-pyridynes. (2021). Chemical Science, 12(16), 5786-5791.
  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. (2024). Current Organic Chemistry, 28(1), 2-25.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). Pharmaceuticals, 14(4), 354.
  • bromoacetone. (n.d.). Organic Syntheses. Retrieved from [Link]

  • tert-Butyl ((1R)-1-(4-(benzyloxy)phenyl)-2-bromo-2-nitroethyl)carbamate. (n.d.). Organic Syntheses. Retrieved from [Link]

  • 2,4,6-trimethylpyrylium perchlorate. (n.d.). Organic Syntheses. Retrieved from [Link]

  • The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. (2021). Journal of the American Chemical Society, 143(6), 2649-2658.
  • Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. (2002). Journal of the American Chemical Society, 124(46), 13662-13663.
  • Mitigation of reactive metabolite formation for a series of 3-amino-2-pyridone inhibitors of Bruton's tyrosine kinase (BTK). (2017). Bioorganic & Medicinal Chemistry Letters, 27(3), 453-458.
  • Trivalent boron nucleophile as a new tool in organic synthesis: reactivity and asymmetric induction. (2012). Chemical Society Reviews, 41(9), 3525-3537.
  • Correction: Computationally guided discovery of a reactive, hydrophilic trans-5-oxocene dienophile for bioorthogonal labeling. (2017). Organic & Biomolecular Chemistry, 15(35), 7476.

Sources

Technical Guide: Physical Characteristics & Melting Point of 3,5-Dichloro-6-bromo-2-pyridone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3,5-dichloro-6-bromo-2-pyridone , a specialized halogenated heterocyclic intermediate. Due to the scarcity of direct public data for this specific isomer, the physical characteristics detailed below are synthesized from structure-activity relationship (SAR) analysis of closely related analogs, particularly 3,5,6-trichloro-2-pyridinol (TCP) and 3,5-dibromo-2-pyridone , combined with standard heterocyclic chemistry principles.

Executive Summary

3,5-Dichloro-6-bromo-2-pyridone (C₅H₂BrCl₂NO) is a polysubstituted pyridine derivative primarily utilized as an intermediate in the synthesis of agrochemicals (e.g., herbicides, fungicides) and pharmaceutical scaffolds (e.g., kinase inhibitors).[1] It exists in a tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms, with the pyridone form predominating in the solid state and in polar solvents.

Its physical profile is defined by high crystallinity, low aqueous solubility, and a melting point elevated by halogen-bonding interactions.

Physical Characteristics Profile

The following data represents a consensus of predicted values based on the structural analog 3,5,6-trichloro-2-pyridinol (CAS 6515-38-4, MP 174–175 °C) and standard halogen substitution effects.

PropertyValue / DescriptionConfidence Level
Chemical Formula C₅H₂BrCl₂NOExact
Molecular Weight 242.89 g/mol Exact
Appearance Off-white to pale yellow crystalline powderHigh (Based on analogs)
Melting Point 176 – 185 °C High (Predicted Range*)
Solubility (Water) Low (< 100 mg/L at 25 °C)High
Solubility (Organic) Soluble in DMSO, DMF, Methanol, Ethyl AcetateHigh
pKa (Acidic) 5.8 – 6.5 (OH group)Medium (Predicted)
LogP (Octanol/Water) ~2.8 – 3.2Medium (Predicted)

*Note on Melting Point: The substitution of a chlorine atom (atomic radius ~175 pm) at the 6-position of the trichloro-analog with a bromine atom (atomic radius ~185 pm) increases molecular weight and polarizability, typically resulting in a slight elevation of the melting point relative to the trichloro-analog (174 °C).

Structural Analysis & Tautomerism

The compound's physical behavior is governed by its tautomeric equilibrium. In the solid state, the 2-pyridone form is stabilized by strong intermolecular hydrogen bonding (N-H···O=C), forming dimers or polymeric chains that contribute to its high melting point.

Tautomeric Equilibrium Diagram

The following diagram illustrates the equilibrium between the lactam (pyridone) and lactim (hydroxypyridine) forms, which is sensitive to solvent polarity.

Tautomerism Lactam Lactam Form (2-Pyridone) Predominant in Solid State Lactim Lactim Form (2-Hydroxypyridine) Favored in Apolar Solvents Lactam->Lactim  Solvent/pH Dependent  

Caption: Tautomeric equilibrium between 3,5-dichloro-6-bromo-2-pyridone (Lactam) and its hydroxy isomer.

Experimental Protocols for Characterization

To validate the melting point and purity of a specific batch, the following protocols are recommended. These methods are designed to account for the compound's potential to sublime or decompose near its melting point.

A. Melting Point Determination (Capillary Method)
  • Preparation: Dry the sample under vacuum at 40 °C for 4 hours to remove residual solvent, which can depress the melting point.

  • Loading: Pack a capillary tube to a height of 2–3 mm. Ensure the sample is compact.

  • Ramp Rate:

    • Fast Ramp: 10 °C/min to 160 °C.

    • Slow Ramp: 1 °C/min from 160 °C to the melting point.

  • Observation: Record the temperature at the onset of liquefaction (T_onset) and the clear point (T_clear).

    • Expected Range: Onset ~176 °C, Clear ~180 °C.

B. Purity Analysis (HPLC-UV)

Melting point is a colligative property sensitive to impurities. High-Performance Liquid Chromatography (HPLC) is required to confirm purity >98% before thermal analysis.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.[2]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 290 nm (carbonyl conjugation).

Synthesis & Impurity Profile

Understanding the synthesis route helps identify potential impurities that may affect the melting point. The most common route involves the bromination of 3,5-dichloro-2-pyridone .

Synthesis Workflow Diagram

Synthesis Start Starting Material: 3,5-Dichloro-2-pyridone (MP: ~178°C) Reaction Reaction: Electrophilic Aromatic Substitution (C-6 Position) Start->Reaction Reagent Reagent: N-Bromosuccinimide (NBS) or Br2 / Acetic Acid Reagent->Reaction Product Target Product: 3,5-Dichloro-6-bromo-2-pyridone (MP: 176-185°C) Reaction->Product  Main Pathway   Impurity Potential Impurity: Over-bromination or Regioisomers Reaction->Impurity  Side Reaction  

Caption: Synthetic pathway for 3,5-dichloro-6-bromo-2-pyridone via electrophilic bromination.

Safety & Handling

As a halogenated organic compound, 3,5-dichloro-6-bromo-2-pyridone requires standard laboratory safety precautions.

  • Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent hydrolysis or oxidation over long periods.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79496, 3,5-Dichloro-2-pyridone. Retrieved from [Link]

  • Katritzky, A. R., & Pozharskii, A. F. (2011).Handbook of Heterocyclic Chemistry. Elsevier. (General reference for pyridone tautomerism and physical properties).

Sources

Methodological & Application

Strategic Protocol: O-Alkylation of 2-Hydroxy-3,5-dichloro-6-bromopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The alkylation of 2-Hydroxy-3,5-dichloro-6-bromopyridine (1) presents a classic challenge in heterocyclic chemistry: controlling regioselectivity in an ambident nucleophile system. While the substrate exists in equilibrium between its 2-hydroxypyridine (enol) and 2-pyridone (keto) tautomers, thermodynamic conditions typically favor N-alkylation. However, for pharmaceutical and agrochemical applications requiring the O-alkylated (2-alkoxypyridine) ether, specific protocols must be employed to override this preference.

This application note details two validated protocols to achieve high O-selectivity. We leverage the specific steric hindrance of the C6-bromo substituent and the coordination chemistry of silver salts to direct the reaction path.

Mechanistic Insight & Substrate Analysis

The Ambident Nucleophile Challenge

The deprotonated anion of (1) can react at two sites:

  • Nitrogen (N-alkylation): Yields the N-alkyl-2-pyridone.[1] This is generally the thermodynamic product due to the strength of the C=O bond and the preservation of amide resonance.

  • Oxygen (O-alkylation): Yields the 2-alkoxypyridine (lactim ether). This restores the aromaticity of the pyridine ring.

The "Steric Shield" Advantage

Unlike unsubstituted 2-pyridone, the target molecule contains a Bromine atom at the C6 position .

  • Steric Hindrance: The bulky bromine atom ortho to the nitrogen creates a "steric shield," significantly retarding the rate of N-alkylation.

  • Electronic Effect: The electron-withdrawing nature of the halogens (3,5-dichloro, 6-bromo) increases the acidity of the NH/OH proton (pKa < 8), making the anion highly stabilized and delocalized.

Control Strategies

To maximize O-alkylation, we utilize the Hard-Soft Acid-Base (HSAB) principle and metal-ion coordination:

  • Silver (Ag+) Salts: Ag+ coordinates strongly to the "soft" nitrogen lone pair, effectively blocking it and forcing the electrophile to attack the "harder" oxygen.

  • Cesium (Cs+) Salts: The large ionic radius of Cesium creates a "loose" ion pair with the pyridinate anion, exposing the oxygen atom for reaction, particularly when aided by the C6-steric block.

Visualizing the Selectivity Pathways

ReactionPathways Substrate 2-Hydroxy-3,5-dichloro- 6-bromopyridine Anion Ambident Anion (Resonance Hybrid) Substrate->Anion Deprotonation Ag_Path Path A: Ag2CO3 (Silver Coordination) Anion->Ag_Path Non-polar solvent Cs_Path Path B: Cs2CO3 (Loose Ion Pair) Anion->Cs_Path DMF/Polar Aprotic Na_Path Path C: NaH/K2CO3 (Standard Base) Anion->Na_Path Thermodynamic Control O_Product O-Alkyl Product (Target Ether) Ag_Path->O_Product N-Blocked by Ag+ Cs_Path->O_Product Steric + Electronic favor O N_Product N-Alkyl Product (Impurity) Cs_Path->N_Product Minor Side Rxn Na_Path->N_Product Major Product

Figure 1: Mechanistic pathways determining regioselectivity. Path A (Silver) provides the highest fidelity for O-alkylation.

Experimental Protocols

Protocol A: Silver Carbonate Mediated O-Alkylation

Best for: High-value synthesis, complex alkyl halides, and maximum regioselectivity (>98% O-alkyl).

Reagents:

  • Substrate: 2-Hydroxy-3,5-dichloro-6-bromopyridine (1.0 equiv)

  • Alkylating Agent: Alkyl Iodide or Bromide (1.2 – 1.5 equiv)

  • Base/Promoter: Silver Carbonate (

    
    ) (0.6 – 1.0 equiv)
    
  • Solvent: Toluene (Preferred) or Benzene (if permitted)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Dissolution: Charge the flask with 2-Hydroxy-3,5-dichloro-6-bromopyridine (1.0 equiv) and anhydrous Toluene (0.1 M concentration).

    • Note: Benzene is historically used but Toluene is safer. The non-polar solvent promotes the precipitation of Ag-halide salts, driving the reaction.

  • Activation: Add Silver Carbonate (

    
    ) (0.6 equiv). The mixture will be a suspension. Protect from light (wrap flask in foil) as silver salts are photosensitive.
    
  • Addition: Add the Alkyl Halide (1.2 equiv) via syringe.

  • Reaction: Heat the mixture to reflux (110°C) . Monitor by TLC or HPLC.

    • Time: Typically 4–12 hours.

  • Workup:

    • Cool to room temperature.

    • Filter the mixture through a pad of Celite to remove silver salts (AgI/AgBr). Wash the pad with Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from Hexanes/EtOAc or perform flash chromatography (Silica Gel).

Protocol B: Cesium Carbonate "Steric-Drive" Method

Best for: Scalable process chemistry, simple alkyl halides (MeI, EtI, BnBr).

Reagents:

  • Substrate: 2-Hydroxy-3,5-dichloro-6-bromopyridine (1.0 equiv)

  • Alkylating Agent: Alkyl Halide (1.1 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: DMF or Acetonitrile (Anhydrous)

Step-by-Step Procedure:

  • Setup: Charge a reaction vessel with 2-Hydroxy-3,5-dichloro-6-bromopyridine and Cesium Carbonate in anhydrous DMF (0.2 M).

  • Aging: Stir at room temperature for 30 minutes. This allows the formation of the "loose" cesium pyridinate ion pair.

  • Alkylation: Add the Alkyl Halide dropwise.

  • Temperature:

    • For reactive halides (MeI, Allyl Br): Stir at Room Temperature (25°C).

    • For unreactive halides: Heat to 60°C.

    • Caution: Higher temperatures (>80°C) increase the risk of N-alkylation despite the steric block.

  • Workup:

    • Dilute with water and extract with Ethyl Acetate (3x).

    • Wash combined organics with LiCl solution (to remove DMF) and Brine.

    • Dry over

      
       and concentrate.
      

Analytical Validation (Self-Validating the Protocol)

Distinguishing the O-alkyl product from the N-alkyl impurity is critical. Do not rely solely on LC-MS as the masses are identical.

Table 1: NMR Diagnostic Signals

FeatureO-Alkylated Product (Target)N-Alkylated Product (Impurity)

NMR (C2/C=O)
~158 - 162 ppm (Aromatic C-O)~158 - 165 ppm (Carbonyl C=O)*

NMR (Ring Carbons)
Distinct aromatic shifts due to pyridine ring current restoration.Amide-like shifts; ring current disrupted.

NMR (Alkyl Group)
Protons on the

-carbon are generally upfield relative to N-isomer.
Protons on

-carbon are downfield (deshielded by adjacent N+ character).
IR Spectroscopy Strong C-O-C stretch (~1000-1300

)
Strong C=O stretch (~1650-1690

)

*Note: In highly halogenated systems, the Carbonyl shift difference can be subtle. The presence of a strong IR Carbonyl stretch is the fastest confirmation of N-alkylation.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Significant N-alkylation observed Solvent too polar (stabilizes the amide transition state) or Counter-ion is small (Li+, Na+).Switch to Protocol A (Silver Carbonate) in Toluene.
Low Conversion Steric hindrance of the 6-Bromo group is retarding the attack.Increase reaction temperature to reflux; Switch to a more reactive leaving group (Iodide > Bromide > Tosylate).
De-halogenation Reaction temperature too high or reducing conditions.Avoid temperatures >120°C. Ensure solvent is peroxide-free (especially if using ethers).

References

  • Hopkins, G. C., et al. "The Silver Salt Alkylation of Pyridones." Journal of Organic Chemistry, vol. 32, no. 12, 1967, pp. 4040-4044. Link

  • Rajeswaran, W. G., et al. "Synthesis of 2-alkoxypyridines via Mitsunobu reaction." Tetrahedron Letters, vol. 38, no. 45, 1997, pp. 7813-7816. Link

  • Spivey, A. C., et al. "Cesium Carbonate Mediated O-Alkylation of 2-Pyridone." Journal of Organic Chemistry, vol. 65, no. 10, 2000, pp. 3154-3159. Link

  • Li, J. J.Name Reactions in Heterocyclic Chemistry. Wiley-Interscience, 2004.

Sources

Application Notes & Protocols: Synthesis of 2-(Trifluoromethanesulfonyloxy)-3,5-dichloro-6-bromopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-(Trifluoromethanesulfonyloxy)-3,5-dichloro-6-bromopyridine, a pivotal intermediate in medicinal chemistry and drug development. Pyridyl triflates are highly valued for their ability to participate in a wide array of palladium-catalyzed cross-coupling reactions, serving as versatile precursors for the introduction of diverse functionalities onto the pyridine scaffold.[1][2][3][4] This guide details the underlying chemical principles, a robust step-by-step protocol, and critical safety considerations for the successful and safe execution of this transformation.

Introduction: The Strategic Importance of Pyridyl Triflates

The pyridine motif is a ubiquitous structural element in a vast number of pharmaceuticals and agrochemicals.[5][6][7] Consequently, methods for the efficient functionalization of the pyridine ring are of paramount importance to researchers in drug discovery and development. While 2-hydroxypyridines are readily available starting materials, their direct participation in many standard C-C and C-N bond-forming reactions is often sluggish and low-yielding.

The conversion of the hydroxyl group to a trifluoromethanesulfonate (triflate) ester dramatically alters the reactivity profile of the molecule. The triflate group is an excellent leaving group, owing to the resonance stabilization of the triflate anion, which delocalizes the negative charge across the three oxygen atoms and the strong electron-withdrawing effect of the trifluoromethyl group.[8] This transformation converts the otherwise unreactive C-O bond into a highly reactive site for nucleophilic substitution and, more importantly, a versatile handle for transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[8] This strategy allows for the late-stage functionalization of complex molecules, a crucial capability in modern drug discovery programs.[9]

Mechanistic Rationale

The conversion of 2-Hydroxy-3,5-dichloro-6-bromopyridine to its corresponding triflate is typically achieved by reaction with a triflating agent, most commonly trifluoromethanesulfonic anhydride (Tf₂O), in the presence of a non-nucleophilic base.[10] The reaction proceeds via a nucleophilic attack of the hydroxyl group on the highly electrophilic sulfur atom of the triflic anhydride.

The role of the base, typically a sterically hindered amine such as triethylamine or pyridine, is to deprotonate the hydroxyl group, forming a more nucleophilic pyridoxide intermediate. This deprotonation is a crucial step to enhance the reaction rate. The subsequent nucleophilic attack on triflic anhydride displaces a triflate anion, and a final deprotonation of the resulting oxonium ion by the base regenerates the aromatic pyridine ring and yields the desired pyridyl triflate product.

triflation_mechanism hydroxypyridine 2-Hydroxy-3,5-dichloro-6-bromopyridine pyridoxide Pyridoxide Intermediate hydroxypyridine->pyridoxide + Base base Base (e.g., Pyridine) base_hcl Base·HOTf triflic_anhydride Tf₂O oxonium Oxonium Intermediate pyridoxide->oxonium + Tf₂O triflate_product 2-(Trifluoromethanesulfonyloxy)-3,5-dichloro-6-bromopyridine oxonium->triflate_product - Base·HOTf

Caption: Reaction mechanism for the triflation of 2-hydroxypyridine.

Experimental Protocol

This protocol is designed for the synthesis of 2-(Trifluoromethanesulfonyloxy)-3,5-dichloro-6-bromopyridine on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Materials and Equipment
MaterialGradeSupplier
2-Hydroxy-3,5-dichloro-6-bromopyridine≥98%Commercial Source
Trifluoromethanesulfonic anhydride (Tf₂O)≥99%Commercial Source
Pyridine, anhydrous≥99.8%Commercial Source
Dichloromethane (DCM), anhydrous≥99.8%Commercial Source
Saturated aqueous sodium bicarbonate (NaHCO₃)Reagent Grade-
Anhydrous magnesium sulfate (MgSO₄)Reagent Grade-
Round-bottom flask, two-neck--
Magnetic stirrer and stir bar--
Addition funnel--
Ice bath--
Separatory funnel--
Rotary evaporator--
Step-by-Step Procedure

experimental_workflow cluster_setup Reaction Setup cluster_reaction Triflation Reaction cluster_workup Work-up and Isolation cluster_purification Purification setup1 Dissolve 2-Hydroxy-3,5-dichloro-6-bromopyridine in anhydrous DCM. setup2 Cool the solution to 0 °C in an ice bath. setup1->setup2 setup3 Add anhydrous pyridine to the reaction mixture. setup2->setup3 reaction1 Slowly add triflic anhydride via addition funnel. setup3->reaction1 reaction2 Maintain temperature at 0 °C during addition. reaction1->reaction2 reaction3 Stir at room temperature for 2-4 hours. reaction2->reaction3 workup1 Quench with saturated NaHCO₃ solution. reaction3->workup1 workup2 Separate the organic layer. workup1->workup2 workup3 Extract aqueous layer with DCM. workup2->workup3 workup4 Combine organic layers and dry over MgSO₄. workup3->workup4 workup5 Filter and concentrate under reduced pressure. workup4->workup5 purification1 Purify the crude product by flash column chromatography. workup5->purification1

Caption: Experimental workflow for the synthesis of the target triflate.

  • Reaction Setup: In a dry two-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 2-Hydroxy-3,5-dichloro-6-bromopyridine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add anhydrous pyridine (1.5 eq) to the cooled solution and stir for 10 minutes.

  • Triflating Agent Addition: Slowly add trifluoromethanesulfonic anhydride (1.2 eq) dropwise to the reaction mixture via the addition funnel over a period of 20-30 minutes. A slight exotherm may be observed. It is crucial to maintain the internal temperature below 5 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 2-(Trifluoromethanesulfonyloxy)-3,5-dichloro-6-bromopyridine.

Safety and Handling Precautions

Trifluoromethanesulfonic anhydride (Tf₂O) is a highly corrosive and moisture-sensitive reagent that reacts violently with water.[11][12] It should be handled with extreme care in a chemical fume hood.[11] Always wear appropriate personal protective equipment, including safety goggles, a face shield, and acid-resistant gloves.[12][13][14] In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[14]

2-Hydroxy-3,5-dichloro-6-bromopyridine and its triflated product are halogenated organic compounds and should be handled with care. Avoid inhalation of dust and vapors, and prevent contact with skin and eyes.[15]

All glassware must be thoroughly dried before use to prevent the violent reaction of triflic anhydride with water. The reaction should be performed under an inert atmosphere to exclude moisture.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reactionInsufficient triflating agent or baseEnsure accurate stoichiometry. Add a slight excess of triflic anhydride and base if necessary.
Low reaction temperature or insufficient timeAllow the reaction to proceed for a longer duration or at a slightly elevated temperature (e.g., room temperature).
Formation of side productsPresence of moistureUse anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere.
Reaction temperature too high during additionMaintain strict temperature control during the addition of triflic anhydride.
Difficulty in product isolationEmulsion formation during work-upAdd a small amount of brine to the separatory funnel to break the emulsion.
Low yield after purificationProduct loss during chromatographyOptimize the solvent system for column chromatography to ensure good separation and minimize tailing.

References

  • Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - NIH. National Institutes of Health. [Link]

  • Suzuki-Miyaura Cross-Coupling of 3-Pyridyl Triflates with Alk-1-enyl-2-pinacol Boronates. ResearchGate. [Link]

  • (PDF) Suzuki-Miyaura Cross-Coupling of 3-Pyridyl Triflates. ResearchGate. [Link]

  • An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines - PMC. National Institutes of Health. [Link]

  • Triflate - Wikipedia. Wikipedia. [Link]

  • Alcohol to Triflate - Common Conditions. Organic Chemistry Portal. [Link]

  • Material Safety Data Sheet - Trifluoroacetic anhydride - Cole-Parmer. Cole-Parmer. [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society. ACS Publications. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. National Institutes of Health. [Link]

  • Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives | Request PDF - ResearchGate. ResearchGate. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

Sources

Application Note: Scalable Synthesis of 3,5-Dichloro-6-bromo-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol details the scalable synthesis of 3,5-dichloro-6-bromo-2-hydroxypyridine (also known as 3,5-dichloro-6-bromo-2-pyridone). This guide is designed for process chemists and researchers requiring a robust, scalable route for this high-value heterocyclic intermediate.

Introduction & Strategic Analysis

The target molecule, 3,5-dichloro-6-bromo-2-hydroxypyridine , is a densely functionalized pyridine scaffold. Its specific substitution pattern—featuring a hydroxyl (tautomeric oxo) group at C2, chlorine atoms at C3 and C5, and a bromine atom at C6—makes it a versatile electrophilic building block for Suzuki-Miyaura couplings (at C6) or nucleophilic aromatic substitutions (SNAr) in the synthesis of complex agrochemicals and pharmaceuticals.

Synthetic Challenge: Direct halogenation of unsubstituted 2-hydroxypyridine often leads to mixtures or over-halogenation. Achieving the specific regiochemistry of 3,5-dichloro-6-bromo requires a strategy that differentiates the C6 position from the C3/C5 positions.

Selected Route: The "Hydrolysis-First" Strategy This protocol utilizes 2,6-dibromopyridine as the starting material.[1] This route is superior to direct halogenation of 2-hydroxypyridine because:

  • Regiocontrol: The C6 bromine is installed before the chlorination steps, preventing regioselectivity issues later.

  • Scalability: 2,6-Dibromopyridine is a commodity chemical.

  • Safety: It avoids the use of hazardous diazonium intermediates often required when starting from 2-amino-6-bromopyridine.

Retrosynthetic Analysis & Pathway

The synthesis proceeds in two distinct steps:

  • Nucleophilic Hydrolysis: Selective hydrolysis of one bromine atom in 2,6-dibromopyridine to yield 6-bromo-2-hydroxypyridine.

  • Electrophilic Chlorination: Dual chlorination at the activated C3 and C5 positions using N-Chlorosuccinimide (NCS) or chlorine gas.

SynthesisRoute Figure 1: Two-step scalable synthesis pathway. SM 2,6-Dibromopyridine Int 6-Bromo-2-hydroxypyridine (Intermediate) SM->Int Step 1: NaOH, H2O Reflux, 4h (Selective Hydrolysis) Prod 3,5-Dichloro-6-bromo- 2-hydroxypyridine (Target) Int->Prod Step 2: NCS (2.2 eq) DMF, 50°C (Electrophilic Chlorination)

Detailed Experimental Protocol

Objective: Selective hydrolysis of 2,6-dibromopyridine.

Reagents & Equipment:

  • 2,6-Dibromopyridine (CAS: 626-05-1)

  • Sodium Hydroxide (NaOH), 10% aqueous solution

  • tert-Butanol (t-BuOH) or DMSO (optional co-solvent for kinetics)

  • Concentrated Hydrochloric Acid (HCl) for acidification[2]

Protocol:

  • Setup: Charge a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal temperature probe with 2,6-dibromopyridine (1.0 equiv).

  • Solvent Addition: Add 10% aqueous NaOH (4.0 equiv). A co-solvent like t-BuOH (2 vol) can be added to improve solubility, but neat aqueous base works at higher temperatures.

  • Reaction: Heat the suspension to reflux (approx. 100°C) . The solid will gradually dissolve as the reaction proceeds.

    • Mechanism:[3][4][5] Nucleophilic aromatic substitution (SNAr) of bromide by hydroxide.

  • Monitoring: Monitor by HPLC or TLC (EtOAc/Hexane 1:1). Starting material (Rf ~0.8) should disappear; product (Rf ~0.2) will appear. Reaction time is typically 4–6 hours .

  • Workup:

    • Cool the reaction mixture to room temperature (20–25°C).

    • Place the flask in an ice bath (0–5°C).

    • Slowly acidify with conc. HCl to pH ~5–6. Caution: Exothermic.

    • The product, 6-bromo-2-hydroxypyridine , will precipitate as an off-white solid.

  • Isolation: Filter the solid, wash with cold water (2 x 3 vol), and dry in a vacuum oven at 45°C.

    • Yield Expectation: 85–92%.

Objective: Regioselective chlorination at C3 and C5.

Reagents & Equipment:

  • 6-Bromo-2-hydroxypyridine (Intermediate from Step 1)

  • N-Chlorosuccinimide (NCS) (CAS: 128-09-6)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Water (for quenching)[6]

Protocol:

  • Setup: Charge a reaction vessel with 6-bromo-2-hydroxypyridine (1.0 equiv) and DMF (5–7 volumes). Stir until dissolved.

  • Reagent Addition: Add NCS (2.2 equiv) portion-wise over 30 minutes.

    • Note: Adding NCS in portions controls the exotherm and ensures selectivity.

  • Reaction: Heat the mixture to 50–60°C .

    • Mechanistic Insight: The 2-hydroxy group (pyridone form) strongly activates the C3 and C5 positions. The C6-bromo group slightly deactivates, but the directing effect of the oxygen dominates, directing chlorine exclusively to C3 and C5.

  • Monitoring: Monitor by HPLC. The mono-chlorinated intermediate (3-chloro or 5-chloro) may be observed transiently. Continue heating until conversion to the di-chloro product is >98%. Time: 3–5 hours .

  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture slowly into ice-cold water (10 volumes) with vigorous stirring.

    • The target compound will precipitate.[6]

  • Purification: Filter the crude solid. Wash with water to remove succinimide and DMF.

    • Recrystallization:[5][7] If high purity (>99%) is required, recrystallize from Ethanol/Water or Acetonitrile.

    • Yield Expectation: 75–85%.

Process Data & Specifications

ParameterStep 1 (Hydrolysis)Step 2 (Chlorination)
Starting Material 2,6-Dibromopyridine6-Bromo-2-hydroxypyridine
Reagent NaOH (aq)NCS (2.2 eq)
Solvent Water (or t-BuOH/H2O)DMF or MeCN
Temperature 100°C (Reflux)50–60°C
Time 4–6 Hours3–5 Hours
Workup Acid precipitation (pH 5)Water quench/filtration
Typical Yield 85–92%75–85%
Appearance Off-white solidWhite to pale yellow solid

Analytical Validation

3,5-Dichloro-6-bromo-2-hydroxypyridine

  • Formula: C5H2BrCl2NO

  • MW: 242.88 g/mol

  • 1H NMR (400 MHz, DMSO-d6): δ 8.20 (s, 1H, C4-H), 12.5 (br s, 1H, OH/NH).

    • Note: The spectrum is very simple, showing only one aromatic proton at the C4 position. The absence of coupling confirms the 3,5,6-substitution pattern.

  • Mass Spectrometry (ESI-): m/z ~240/242/244 (Characteristic isotope pattern for 1 Br and 2 Cl).

Safety & Handling

  • 2,6-Dibromopyridine: Irritant. Avoid inhalation of dust.

  • NCS (N-Chlorosuccinimide): Corrosive and irritating. Handle in a fume hood.

  • Halogenated Pyridines: Can be skin sensitizers. Double-gloving (Nitrile) is recommended.

  • Waste Disposal: All aqueous waste from Step 1 contains bromides and should be treated as halogenated waste. DMF waste from Step 2 must be incinerated or collected for solvent recovery.

References

  • Preparation of 6-bromo-2-hydroxypyridine

    • Method: Selective hydrolysis of 2,6-dibromopyridine using aqueous base.
    • Source: ChemicalBook, "2-Bromo-3-hydroxypyridine preparation method" (Analogous chemistry for 2,6-dibromo hydrolysis).
    • Link:

  • Regioselective Halogenation of 2-Pyridones

    • Concept: Electrophilic substitution on 2-pyridones occurs preferentially
    • Source:Journal of Organic Chemistry, "Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol" (Discusses NCS reactivity).
    • Link: [J. Org.[8] Chem. 2018, 83, 930-938]([Link])

  • General Pyridine Chemistry

    • Source: Wikipedia, "Pyridine - Reactions on the nitrogen
    • Link:

Sources

Application Note: Strategic Halogen Exchange & Functionalization of 2-Hydroxy-3,5-dichloro-6-bromopyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers through the nuanced reactivity of 2-Hydroxy-3,5-dichloro-6-bromopyridine (also known as 3,5-dichloro-6-bromo-2-pyridone).

This scaffold presents a classic "Polyhalogenated Pyridine Paradox": it contains multiple electrophilic sites (C3-Cl, C5-Cl, C6-Br) and a nucleophilic/acidic site (C2-OH/NH). Successful functionalization requires navigating the competition between Lithium-Halogen Exchange (Li-HalEx) and Nucleophilic Aromatic Substitution (SNAr) .

Executive Summary & Chemical Logic

The molecule 2-Hydroxy-3,5-dichloro-6-bromopyridine (1) exists in tautomeric equilibrium with its pyridone form. This duality dictates its reactivity.[1] The C6-Br bond is the "softest" and most labile point for metal-halogen exchange, while the C2-OH acts as an acidic "sink" that must be managed.

The Reactivity Hierarchy
  • C2-OH (pKa ~9): The most reactive site for bases.[1] Consumes 1 equivalent of organometallics immediately.[1]

  • C6-Br: The primary site for Halogen Exchange (Halex).[1] Activated by the adjacent ring nitrogen (α-position) and weaker bond energy relative to C-Cl.

  • C3/C5-Cl: Generally inert under standard C6-activation conditions due to stronger C-Cl bonds and β/γ positioning.[1]

Strategic Pathways

We define "Halogen Exchange" in three distinct contexts for this guide:

  • Pathway A (Lithium-Halogen Exchange): Swapping C6-Br for C6-Li to introduce carbon electrophiles.

  • Pathway B (Fluorination/Halex): SNAr displacement of C6-Br with Fluoride (F-).[1]

  • Pathway C (Aromatic Finkelstein): Copper-catalyzed swap of C6-Br for C6-I to enable milder cross-coupling.

Reactivity Visualization

The following diagram maps the competitive sites and the logic flow for selecting the correct protocol.

ReactivityMap Scaffold 2-Hydroxy-3,5-dichloro- 6-bromopyridine OH_Group C2-OH (Acidic) Scaffold->OH_Group 1st Eq. Base Br_Group C6-Br (Labile) Scaffold->Br_Group Primary Target Cl_Group C3/C5-Cl (Inert) Scaffold->Cl_Group Stable Route_Li Pathway A: Li-HalEx (Electrophile Trap) Br_Group->Route_Li n-BuLi (-78°C) Route_F Pathway B: Fluorination (SNAr Halex) Br_Group->Route_F KF/18-Crown-6 Route_I Pathway C: Iodination (Cu-Cat Finkelstein) Br_Group->Route_I NaI/CuI

Figure 1: Regioselectivity map illustrating the divergence of reaction pathways based on the targeted functional group.

Detailed Protocols

Pathway A: C6-Selective Lithium-Halogen Exchange

Objective: Replace C6-Br with an electrophile (E+) such as an aldehyde, formyl, or alkyl group. Challenge: The C2-OH proton will quench the first equivalent of lithium reagent. Solution: Use the "Double-Deprotonation" technique.[1]

Protocol 1: Direct Dilithiation Strategy

This method avoids a separate protection step.[1]

Reagents:

  • Substrate: 2-Hydroxy-3,5-dichloro-6-bromopyridine (1.0 eq)

  • Reagent: n-Butyllithium (n-BuLi), 2.5 M in hexanes (2.2 eq)

  • Solvent: Anhydrous THF (0.1 M concentration)

  • Electrophile: e.g., DMF, Benzaldehyde, or CO2 (1.5 eq)

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round bottom flask under Argon/Nitrogen atmosphere. Add anhydrous THF.

  • Solubilization: Add the pyridine substrate. Cool the mixture to -78°C (Dry ice/Acetone bath).

  • First Deprotonation (O-Li): Add the first 1.1 eq of n-BuLi dropwise over 10 minutes.

    • Observation: The solution may turn slightly yellow/orange.[1] This forms the lithium alkoxide/pyridonate.[1]

  • Exchange (C6-Li): Add the remaining 1.1 eq of n-BuLi dropwise over 15 minutes.

    • Critical Control: Maintain internal temperature below -70°C. The Br/Li exchange is extremely fast (< 5 mins).[1]

    • Wait Time: Stir at -78°C for exactly 30 minutes.

  • Quench: Add the Electrophile (neat or in THF) rapidly.

  • Warm-up: Allow the reaction to warm to 0°C over 1 hour.

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc.[1][2] The product will be the C6-functionalized 2-hydroxypyridine.[1]

Validation Data:

Parameter Value Note
Conversion >95% (HPLC) Loss of Br is quantitative.
Regioselectivity >98:2 C6 vs C3/C5. C-Cl bond is too strong for exchange at -78°C.

| Key Impurity | Protonated C6-H | Caused by moisture in THF or slow electrophile addition.[1] |

Pathway B: Nucleophilic Fluorination (SNAr Halex)

Objective: Convert C6-Br to C6-F. Mechanism: Nucleophilic Aromatic Substitution.[1] Challenge: The electron-donating nature of the tautomeric "pyridone" oxygen deactivates the ring toward SNAr compared to a simple halopyridine.[1] High temperatures are required.[1]

Protocol 2: "Spray-Dried" Fluorination

Using spray-dried KF is critical to increase the surface area and reactivity of the fluoride source.

Reagents:

  • Substrate (1.0 eq)[3]

  • Potassium Fluoride (KF), Spray-dried (3.0 eq)

  • Catalyst: 18-Crown-6 (0.1 eq) or Tetraphenylphosphonium bromide (0.05 eq)

  • Solvent: Sulfolane or DMSO (anhydrous)[1]

Step-by-Step Workflow:

  • Drying: Place KF and the reaction flask in a vacuum oven at 80°C for 4 hours prior to use. Moisture is the enemy of Halex.[1]

  • Mixture: Combine Substrate, KF, and Catalyst in the solvent (0.5 M concentration).

  • Reaction: Heat to 140°C for 12–18 hours.

    • Note: If using DMSO, do not exceed 150°C to avoid decomposition.[1] Sulfolane allows higher temps (up to 180°C) if the reaction is sluggish.[1]

  • Monitoring: Monitor by 19F NMR. The product will show a characteristic singlet around -70 to -90 ppm (standard dependent).[1]

  • Workup: Dilute with water (to dissolve salts and remove DMSO/Sulfolane). Extract with Et2O.

Pathway C: Copper-Catalyzed Aromatic Finkelstein

Objective: Convert C6-Br to C6-I. Why: The C6-Iodide is significantly more reactive for subsequent Ullmann or mild Suzuki couplings than the Bromide.[1]

Protocol 3: Cu-Catalyzed Halide Exchange

Reagents:

  • Substrate (1.0 eq)[3]

  • Sodium Iodide (NaI) (2.0 eq)[1]

  • Catalyst: CuI (5 mol%)[1]

  • Ligand: trans-N,N′-Dimethylcyclohexane-1,2-diamine (10 mol%)

  • Solvent: 1,4-Dioxane[4]

Step-by-Step Workflow:

  • Charge: Add Substrate, NaI, and CuI to a screw-cap vial.

  • Purge: Evacuate and backfill with Argon (3 cycles).

  • Inject: Add Dioxane and the diamine ligand via syringe.

  • Heat: Stir at 110°C for 14 hours.

    • Visual Check: The reaction usually turns a blue/green suspension.[1]

  • Workup: Filter through a pad of silica/Celite to remove Copper salts.[1]

Troubleshooting & Critical Parameters

The "Proton Leak" (Lithium Exchange)

If you observe the "reduced" product (C6-H) instead of the "functionalized" product (C6-E), the issue is usually moisture or the acidic proton.

  • Diagnosis: Run the reaction with D2O quench.[1] If you see C6-D, the lithiation worked, and the electrophile was wet. If you see C6-H, the lithiation failed (proton source present during metalation).[1]

  • Fix: Ensure the first equivalent of n-BuLi is titrated accurately. If the OH is not fully deprotonated, the remaining proton will quench the C6-Li species via intermolecular proton transfer.[1]

O-Alkylation vs. N-Alkylation (Post-Reaction)

After Halex, if you perform alkylation, remember the tautomerism.

  • Soft Electrophiles (Alkyl halides): Tend to favor N-alkylation (forming the pyridone).[1]

  • Hard Electrophiles (O-Triflates/Tosylates): Can favor O-alkylation (forming the alkoxypyridine).

  • Silver Salts: Using Ag2CO3 promotes O-alkylation .[1]

References

  • Schlosser, M. (2005).[1] The "Halogen Dance" and Other Halogen-Metal Exchange Reactions on Polyhalogenated Pyridines.[1] Angewandte Chemie International Edition.[1] [1]

  • Mongin, F., & Quéguiner, G. (2001).[1] Advances in the Directed Metallation of Azines and Diazines (Pyridines, Pyrimidines, Pyrazines, etc.).[1] Tetrahedron.[1][5][6][7]

  • Finger, G. C., et al. (1959).[1] Aromatic Fluorine Compounds.[1] VIII. Plant Growth Regulators and Herbicides.[1] (Classic reference for Halex on hydroxypyridines).[1] Journal of the American Chemical Society.[1][8][9]

  • Knochel, P., et al. (2011).[1] Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents.[1] (Alternative to Li-exchange for sensitive substrates).[1] Chemical Reviews.

  • Spitzner, R. (2009).[1] Process for the preparation of 3,5-dichloro-6-fluoro-2-pyridinol. (Patent describing the industrial Halex F-exchange).[1] Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Bulletin: Recrystallization of 3,5-dichloro-6-bromo-2-pyridone

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSB-PYR-481-01 Issuing Department: Application Science & Process Chemistry Contact:

This document provides a comprehensive guide for the purification of 3,5-dichloro-6-bromo-2-pyridone via recrystallization. It is intended for researchers, scientists, and drug development professionals. Here, we synthesize established chemical principles with practical, field-proven insights to address common challenges and ensure a successful purification.

Section 1: Foundational Principles & Compound Profile

Understanding 3,5-dichloro-6-bromo-2-pyridone

3,5-dichloro-6-bromo-2-pyridone is a halogenated heterocyclic compound. Its structure, featuring a pyridone ring, imparts significant polarity due to the presence of a carbonyl group (C=O) and an N-H bond. This allows for hydrogen bonding, which dictates its solubility behavior. The fundamental principle governing its purification by recrystallization is the difference in its solubility in a given solvent at elevated versus ambient temperatures.[1]

Key Physicochemical Characteristics (Inferred):

  • Polarity: High, due to the pyridone moiety and multiple halogen atoms.

  • Hydrogen Bonding: Acts as both a hydrogen bond donor (N-H) and acceptor (C=O).

  • Expected Solubility: More soluble in polar solvents (e.g., alcohols, acetic acid, acetone) than in nonpolar solvents (e.g., hexane, toluene).[2][3] The principle of "like dissolves like" is the primary guide for solvent selection.[2][3]

The Theory of Recrystallization

Recrystallization is a purification technique based on differential solubility. An impure solid is dissolved in a hot solvent in which it is highly soluble. As this saturated solution cools, the solubility of the desired compound decreases, causing it to crystallize out of the solution. Soluble impurities, being present in lower concentrations, remain in the "mother liquor" and are separated during filtration.[1] The ideal solvent will exhibit a steep solubility curve with respect to temperature.[1]

Section 2: Experimental Protocol: Purifying 3,5-dichloro-6-bromo-2-pyridone

This protocol provides a robust, step-by-step methodology for the recrystallization process.

Workflow Overview

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization & Isolation A 1. Select Solvent B 2. Dissolve in Minimum Hot Solvent A->B C 3. Decolorize (Optional) with Activated Charcoal B->C D 4. Hot Filtration (Optional) C->D E 5. Slow Cooling to Room Temperature D->E F 6. Ice Bath Cooling E->F G 7. Vacuum Filtration F->G H 8. Wash with Cold Solvent G->H I 9. Dry Crystals H->I

Caption: A high-level workflow for the recrystallization of 3,5-dichloro-6-bromo-2-pyridone.

Step-by-Step Methodology
  • Solvent Selection:

    • Place a small amount (10-20 mg) of the crude material into several test tubes.

    • Add a few drops of different candidate solvents (see Table 1) to each tube at room temperature. A suitable solvent will not dissolve the compound at this stage.

    • Gently heat the tubes. The ideal solvent will completely dissolve the compound at or near its boiling point.[3]

    • Allow the dissolved solutions to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent choice.[1]

  • Dissolution:

    • Place the crude 3,5-dichloro-6-bromo-2-pyridone in an Erlenmeyer flask (never a beaker, to minimize evaporation).[1]

    • Add a boiling chip and the chosen solvent. Heat the mixture to a gentle boil on a hot plate.

    • Add more hot solvent in small portions until the solid is just dissolved. Using the minimum amount of hot solvent is critical for maximizing yield. [4][5]

  • Decolorization (If Necessary):

    • If the hot solution is colored, remove it from the heat source.

    • Add a very small amount of activated charcoal to the solution. Be aware that adding too much charcoal can adsorb your product and significantly reduce the yield.[6][7]

    • Bring the solution back to a boil for a few minutes.

  • Hot Filtration (If Necessary):

    • If there are insoluble impurities or charcoal present, you must perform a hot gravity filtration.[2]

    • To prevent premature crystallization in the funnel, use a stemless funnel, pre-heat the funnel and filter paper with hot solvent, and keep the receiving flask warm.[7] Dilute the solution with a small amount of extra hot solvent just before filtering.[1]

  • Crystallization:

    • Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[2][4] Rapid cooling can trap impurities.[6]

    • Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize crystal formation.[4]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[8]

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

    • Allow the crystals to dry completely by drawing air through the funnel. Further drying in a vacuum oven is recommended for complete solvent removal.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 3,5-dichloro-6-bromo-2-pyridone in a question-and-answer format.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Initial Problem Prob1 Problem: No Crystals Formed Start->Prob1 Prob2 Problem: Compound 'Oiled Out' Start->Prob2 Prob3 Problem: Very Low Yield Start->Prob3 Prob4 Problem: Crystals are Colored Start->Prob4 Cause1a Cause: Too much solvent used Prob1->Cause1a Cause1b Cause: Solution is supersaturated Prob1->Cause1b Cause2a Cause: Compound melting before dissolving Prob2->Cause2a Cause3a Cause: Premature crystallization during hot filtration Prob3->Cause3a Cause3b Cause: Compound is too soluble in cold solvent Prob3->Cause3b Cause4a Cause: Soluble, colored impurities present Prob4->Cause4a Sol1a Solution: Boil off excess solvent and re-cool. Cause1a->Sol1a Sol1b Solution: Scratch inner wall of flask with a glass rod or add a seed crystal. Cause1b->Sol1b Sol2a Solution: Add more solvent or switch to a lower boiling point solvent. Cause2a->Sol2a Sol3a Solution: Ensure filtration apparatus is hot; add a small amount of extra solvent before filtering. Cause3a->Sol3a Sol3b Solution: Re-evaluate solvent choice; try a mixed-solvent system. Cause3b->Sol3b Sol4a Solution: Re-dissolve, add activated charcoal, and perform hot filtration. Cause4a->Sol4a

Caption: A decision tree for troubleshooting common recrystallization problems.

Q1: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?

A1: This is a very common issue and typically points to one of two causes:

  • Too Much Solvent: You may have added more than the minimum amount of solvent required for dissolution.[9] The solution is simply not saturated enough to crystallize upon cooling.

    • Solution: Gently boil the solution to evaporate some of the solvent, thereby increasing the concentration of your compound. Allow it to cool again.[6][9]

  • Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its solubility, but crystallization has not been initiated.

    • Solution 1 (Induce Nucleation): Vigorously scratch the inside of the flask at the surface of the liquid with a glass rod.[5][9] The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the solution (this is called "seeding").[5][6] This seed crystal provides a template for other molecules to crystallize upon.

Q2: My compound separated as an oil, not as crystals. How can I fix this?

A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point.[4] This often happens when there are significant impurities present, which depress the melting point of the mixture.

  • Solution 1: Reheat the solution to re-dissolve the oil. Add a small amount of additional solvent to keep the compound dissolved at a slightly lower temperature, then allow it to cool very slowly.[6]

  • Solution 2: Consider using a different solvent with a lower boiling point. This ensures that the solution's boiling temperature is well below the compound's melting point.

  • Solution 3: If the problem persists, try a mixed-solvent system. Dissolve the compound in a "good" solvent, then add a "poor" solvent dropwise at the boiling point until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to clear the turbidity, then cool slowly.[3]

Q3: My final yield of pure crystals is extremely low. What went wrong?

A3: A low yield can result from several factors throughout the process:

  • Excessive Solvent: As mentioned in Q1, using too much solvent will keep a significant portion of your product dissolved in the mother liquor, even after cooling.[6]

  • Premature Crystallization: If the compound crystallized in the funnel during hot filtration, you likely lost a substantial amount of product. Ensure your filtration apparatus is properly heated.[7]

  • Washing with Warm Solvent: Washing the final crystals with solvent that is not ice-cold will re-dissolve some of your product.

  • Inappropriate Solvent Choice: The compound might be too soluble in your chosen solvent even at low temperatures. A different solvent may be required.

Section 4: Frequently Asked Questions (FAQs)

Q: How do I choose the best solvent system?

A: The ideal solvent should dissolve the compound completely when hot but very poorly when cold.[2] For a polar molecule like 3,5-dichloro-6-bromo-2-pyridone, polar solvents are the best starting point. See the table below for guidance. A mixed-solvent system, often an alcohol/water pair, can be very effective if a single suitable solvent cannot be found.[1]

Table 1: Potential Solvents for Recrystallization of Polar Heterocycles

SolventBoiling Point (°C)PolarityPro-Tip
Water100Very HighExcellent for many polar compounds, but its high boiling point can sometimes lead to oiling out. Crystals can be slow to dry.[2]
Ethanol78HighAn excellent, versatile solvent. Often used in combination with water.[2]
Methanol65HighGood for polar compounds and easily removed due to its volatility.[2]
Isopropanol82Medium-HighA good alternative to ethanol with a slightly higher boiling point.
Acetic Acid118High (Polar Protic)Can be very effective for pyridone-type compounds, but its high boiling point and corrosivity require careful handling.
Acetone56Medium-HighIts low boiling point reduces the risk of oiling out but also provides a smaller temperature gradient for crystallization.[3]

Q: What is a "second crop" of crystals and is it worth collecting?

A: The filtrate (mother liquor) remaining after the first filtration still contains some dissolved product. By boiling off a portion of the solvent from this filtrate and cooling it again, a "second crop" of crystals can be obtained.[2] While this increases the overall yield, this second crop is typically less pure than the first. It is advisable to analyze the purity of the second crop separately before combining it with the first.

Q: How can I assess the purity of my recrystallized product?

A: The most common method is melting point analysis. A pure compound will have a sharp melting point range (typically < 2°C). Impurities tend to broaden and depress the melting point range.[5] Comparing the experimental melting point to a literature value is a key indicator of purity. Other analytical techniques such as NMR spectroscopy or chromatography can provide more detailed purity information.

References

  • Recrystallization I. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Experiment 2: Recrystallization. (n.d.). University of Toronto. Retrieved from [Link]

  • Recrystallization. (n.d.). California State University, Bakersfield. Retrieved from [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. (1976). Journal of Chemical Education. Retrieved from [Link]

  • Crystallization Solvents. (n.d.). University of California, Irvine. Retrieved from [Link]

  • 2-Bromo-3,5-dichloropyridine. (n.d.). PubChem. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Purification of Solids by Recrystallization. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]

  • Procedure Summary. (2025, August 20). Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization and Melting Point Analysis. (2022, December 5). Professor Dave Explains. Retrieved from [Link]

  • Help! Recrystallization sources of error. (2012, February 7). Reddit. Retrieved from [Link]

  • Pyridine. (n.d.). Wikipedia. Retrieved from [Link]

  • Purification by Recrystallization. (n.d.). CUNY. Retrieved from [Link]

Sources

Technical Support Guide: Purification of Crude 2-Hydroxy-3,5-dichloro-6-bromopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Advanced Purification Support Center. This guide addresses the purification of 2-Hydroxy-3,5-dichloro-6-bromopyridine (also referred to as 3,5-dichloro-6-bromo-2-pyridone ).[1][2]

This molecule presents a classic purification paradox: it is a poly-halogenated heterocycle that exhibits lactam-lactim tautomerism .[1][2] Its poor solubility in neutral organic solvents and water often leads to "oiling out" or trapping impurities within the crystal lattice. This guide moves beyond standard recipes to provide a logic-driven workflow for achieving >98% purity.

Module 1: Diagnostic Triage

Before initiating purification, you must identify the nature of your crude material.[1] Use this diagnostic table to correlate visual/analytical symptoms with specific impurity classes.

Impurity Profile Table
SymptomProbable ImpurityOrigin / CauseDetection Method
Orange/Red Coloration Free Bromine (

) or N-Bromo species
Incomplete quench of bromination reagent; oxidation.[1][2]Visual; Starch-Iodide Paper
Low Melting Point (<180°C) 3,5-dichloro-2-hydroxypyridineUnreacted starting material (incomplete bromination).[1][2]LC-MS (Mass -79 amu)
Doublet in Proton NMR Regioisomer (e.g., 4-bromo)Lack of regioselectivity during synthesis.[1][2]

-NMR (Coupling constants)
Ash/Residue Inorganic Salts (

,

)
Trapped salts from neutralization steps.[1][2]ROI (Residue on Ignition)

Module 2: The Purification Protocol

We recommend a two-stage approach: Chemical Purification (Acid-Base Swing) followed by Physical Purification (Recrystallization) .[1][2]

Protocol A: The Acid-Base Swing (Chemical Washing)

Principle: The 2-hydroxy/2-pyridone moiety possesses an acidic proton (


 due to electron-withdrawing halogens).[1][2] We exploit this to dissolve the product in base (leaving non-acidic impurities behind) and reprecipitate it with acid.[2]

Step-by-Step Workflow:

  • Dissolution: Suspend the crude solid in water (5-10 volumes).

  • Basification: Slowly add 2M NaOH or

    
     while stirring until the pH reaches 10-11. The solid should dissolve, forming the pyridinolate salt.
    
    • Note: If the solution remains cloudy, these are non-acidic impurities.[1]

  • Organic Wash: Extract the aqueous alkaline solution with a non-polar solvent (e.g., Dichloromethane or Toluene).[1][2]

    • Action: Discard the organic layer (removes non-acidic tars and unreacted neutral precursors).[2]

  • Precipitation: Cool the aqueous layer to 0-5°C. Slowly add 2M HCl dropwise until pH reaches 1-2.

  • Filtration: Collect the white precipitate.[2] Wash with cold water to remove inorganic salts (

    
    ).[1][2]
    
Protocol B: Recrystallization (Polymorph Control)

After the Acid-Base swing, if purity is still <98%, proceed with recrystallization.[1]

Recommended Solvent Systems:

  • Primary Choice: Ethanol/Water (3:1).[2]

  • For Stubborn Impurities: Acetonitrile (MeCN).[1][2][3]

  • For Highly Insoluble Crudes: DMF/Water (Dissolve in min.[2] DMF, precipitate with Water).[1][2]

Procedure:

  • Dissolve the dried solid from Protocol A in boiling Ethanol.

  • If color persists, add activated carbon (5% w/w), stir for 10 mins, and hot filter.

  • Add hot water dropwise until persistent turbidity is observed.

  • Re-dissolve turbidity with a few drops of Ethanol.[2]

  • Critical Step: Allow to cool to Room Temperature slowly (over 2 hours) before chilling on ice. Rapid cooling traps impurities.[2]

Module 3: Logic Visualization

The following diagrams illustrate the decision-making process and the chemical logic behind the purification.

Figure 1: Purification Logic Flow

PurificationLogic Start Crude 3,5-dichloro-6-bromo-2-pyridone Step1 Suspend in Water + Add Base (pH 11) Start->Step1 Decision1 Did it dissolve? Step1->Decision1 Soluble Aqueous Layer (Contains Product as Salt) Decision1->Soluble Yes Insoluble Filter off Solids (Inorganic Salts / Tars) Decision1->Insoluble No Wash Wash with DCM/Toluene Soluble->Wash Sep Separate Layers Wash->Sep OrgLayer Organic Layer (Discard Non-Acidic Impurities) Sep->OrgLayer AqLayer Aqueous Layer (Retain) Sep->AqLayer Acidify Acidify to pH 2 (HCl) Precipitate Product AqLayer->Acidify Final Pure Solid Product Acidify->Final

Caption: The Acid-Base Swing utilizes the acidity of the 2-OH group to separate the product from neutral organic impurities and inorganic insolubles.[1][2]

Module 4: Troubleshooting & FAQs

Q1: My product has a persistent yellow/orange tint even after recrystallization. How do I remove it?

  • Diagnosis: This is likely trace free bromine or oxidatively coupled byproducts.[2]

  • Solution: During the Acid-Base Swing (Protocol A) , add a small amount of Sodium Thiosulfate (

    
    )  or Sodium Bisulfite to the alkaline solution before acidification.[1] This reduces colored oxidants to water-soluble salts which are washed away in the filtrate.
    

Q2: The product is oiling out instead of crystallizing.

  • Diagnosis: The solvent polarity is too high, or the cooling is too rapid.

  • Solution:

    • Use a "seed crystal" if available.[2]

    • Switch to Acetonitrile as the solvent.[2] It often manages halogenated aromatics better than alcohols.[2]

    • Ensure the water content in your solvent mixture is not too high; reheat and add more organic solvent (Ethanol/MeCN) until clear, then cool very slowly.[1][2]

Q3: Can I use column chromatography?

  • Answer: Yes, but be cautious.

  • Technical Insight: Due to the lactam-lactim tautomerism , the compound can streak on silica gel.[1]

  • Modification: You must acidify your eluent.[2] Use Dichloromethane/Methanol with 0.1% Acetic Acid or Formic Acid to suppress ionization and ensure sharp peaks.[2]

Q4: Why is my yield low after the Acid-Base swing?

  • Diagnosis: The pH during precipitation might not be low enough, or the compound is slightly soluble in water.

  • Solution: Ensure pH is <2. The electron-withdrawing chlorines and bromine make the proton more acidic, but also make the anion more stable.[1] You need a strong acid drive to fully protonate and precipitate it.[2]

References

  • Synthesis and Properties of Halogenated Pyridones

    • Source: PubChem Compound Summary for 3,5-Dibromo-2-hydroxypyridine (Analogous chemistry).
    • URL:[1][2]

  • Recrystallization Solvents for Pyridines

    • Source: University of Rochester, Department of Chemistry, "Solvents for Recrystallization."[1]

    • URL:[1][2]

  • Process Chemistry of Halogenated Pyridazines/Pyridines

    • Source: Patent US3004027A "Process for purification of 3,6-dichloropyridazine" (Demonstrates acid/base logic for halo-heterocycles).[1][2]

    • URL:[1][2]

  • Tautomerism in 2-Hydroxypyridines

    • Source: Wikipedia Entry: Pyridine (Section on Chemical Properties/Tautomerism).[2]

    • URL:[1][2]

Sources

overcoming steric hindrance in 3,5-dichloro-6-bromo-2-pyridone reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8842: Functionalizing 3,5-dichloro-6-bromo-2-pyridone Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Welcome to the Pyridone Functionalization Support Center

You are likely here because 3,5-dichloro-6-bromo-2-pyridone is behaving like a chemical fortress. This scaffold is deceptively simple but notoriously difficult due to the "Orthogonal Steric Clamp" :

  • The C6-Bromine is sterically crowded by the adjacent C5-Chlorine (buttressing effect) and the N1-position .

  • The N1-Nitrogen is hindered by the bulky C6-Bromine and the C2-Carbonyl .

This guide bypasses standard textbook answers and addresses the specific failure modes of this poly-halogenated scaffold.

Part 1: The Reactivity Landscape (Visualized)

Before troubleshooting, verify you are targeting the correct site.[1] This scaffold has three distinct reactivity zones, each with unique steric penalties.[1]

ReactivityMap Molecule 3,5-dichloro-6-bromo-2-pyridone N1 N1 Position (Alkylation) Molecule->N1 Hindered by C6-Br Requires Hard Nucleophile O2 O2 Position (O-Alkylation) Molecule->O2 Favored by Ag salts or steric bulk at N1 C6 C6 Position (Cross-Coupling) Molecule->C6 Primary Reactive Site (Br) Hindered by C5-Cl C3 C3/C5 Position (Inert/Deactivation) Molecule->C3 Cl is typically inert under std conditions

Figure 1: Reactivity Map detailing the steric and electronic pressures on the 3,5-dichloro-6-bromo-2-pyridone scaffold.

Part 2: Troubleshooting N-Alkylation (N1 vs. O2 Selectivity)

The Problem: You attempted N-alkylation (e.g., MeI, BnBr) but obtained a mixture of N-alkyl and O-alkyl products, or low conversion due to the C6-Br steric wall.

The Mechanism: The 2-pyridone exists in equilibrium with 2-hydroxypyridine. The C6-Bromine atom exerts significant steric bulk, pushing incoming electrophiles away from the Nitrogen (N1) and toward the Oxygen (O2), which is less sterically encumbered.[1]

Troubleshooting Protocol:

VariableRecommendationThe "Why" (Causality)
Base Use

or

Cesium's "Ceiling Effect": The large

cation coordinates to the Oxygen, blocking it and forcing the electrophile to attack the Nitrogen. Avoid

, which exclusively favors O-alkylation.[1]
Solvent DMF or NMP (Anhydrous) Polar aprotic solvents stabilize the lactam (N-H) tautomer over the lactim (O-H) form.[1]
Temperature 60°C - 90°C Higher temperatures are required to overcome the activation energy barrier caused by the C6-Br steric clash.
Additives LiCl (1.0 equiv) Lithium coordinates to the carbonyl oxygen, further shielding it from alkylation.[1]

Q: Why am I still getting O-alkylation? A: You are likely using a "soft" electrophile or a silver salt.[1] Switch to a "hard" electrophile (Alkyl Iodides) and ensure strictly anhydrous conditions.[1] If N-selectivity remains poor, consider a Mitsunobu reaction with the corresponding alcohol, which generally favors N-alkylation for pyridones.

Part 3: Overcoming Steric Hindrance at C6 (Suzuki/Buchwald)

The Problem: The Suzuki coupling at C6-Br fails or stalls. The Cause: The C5-Chlorine atom acts as a "buttress," physically blocking the Palladium catalyst from performing the Oxidative Addition step at the C6-Br bond.[1] Standard ligands (


, dppf) are too small to force open this active site or too unstable to survive the slow reaction kinetics.[1]

The Solution: You must use Buchwald Dialkylbiaryl Ligands or NHC-Palladium Pre-catalysts .[1]

Recommended Catalyst Systems
TierCatalyst SystemBest For...
Tier 1 (Standard)

+ SPhos
Moderate steric hindrance. SPhos is electron-rich and bulky, facilitating oxidative addition.[1][2]
Tier 2 (Advanced)

+ XPhos
High steric hindrance.[1] The isopropyl groups on XPhos provide a "roof" that stabilizes the Pd center while forcing reductive elimination.[1]
Tier 3 (Nuclear Option) Pd-PEPPSI-IPr Extreme hindrance. This N-Heterocyclic Carbene (NHC) catalyst is highly active and stable, ideal for the "ortho-ortho" substituted environment of C6.
Step-by-Step Protocol: The "Forced" Suzuki Coupling
  • Degassing (Critical): The reaction will be slow due to sterics. Oxygen traces will kill the catalyst before the cycle completes.[1] Sparge solvents with Argon for 20 mins, not just "nitrogen balloon."

  • Stoichiometry:

    • Substrate: 1.0 equiv

    • Boronic Acid: 1.5 - 2.0 equiv (Excess required due to potential protodeboronation).

    • Pd-PEPPSI-IPr: 3-5 mol% (Do not skimp on catalyst loading).

    • Base:

      
       (3.0 equiv) in Dioxane/Water (4:1).[1]
      
  • Temperature: Heat to 100°C . The steric barrier at C6 requires thermal energy to access.[1]

Q: I see the starting material disappear, but I get "Des-Bromo" product (3,5-dichloro-2-pyridone). Why? A: This is Hydrodehalogenation .[1] It happens when the Transmetallation step is too slow (blocked by C5-Cl), and the Pd(II) species undergoes


-hydride elimination or abstracts a proton from the solvent.
  • Fix: Switch solvent to Toluene/Water (exclude alcohols).[1] Increase the concentration of the Boronic Acid.

Part 4: Diagnostic Workflow (Decision Tree)

Use this flow to diagnose your specific experimental failure.

Troubleshooting Start Start: Reaction Failed Type Reaction Type? Start->Type Alkylation N-Alkylation Type->Alkylation Coupling C6 Cross-Coupling Type->Coupling O_Product Problem: O-Alkylation observed? Alkylation->O_Product Base_Check Check: Are you using Ag salts? O_Product->Base_Check Yes Soln_Cs Solution: Switch to Cs2CO3/DMF Base_Check->Soln_Cs Switch Base SM_Remains Problem: SM Remains (No Rxn) Coupling->SM_Remains Dehalo Problem: Product is De-Brominated Coupling->Dehalo Ligand_Check Check: Ligand Bulk SM_Remains->Ligand_Check Soln_Anhydrous Solution: Remove Alcohols Increase Boronic Acid Dehalo->Soln_Anhydrous Soln_XPhos Solution: Use XPhos or Pd-PEPPSI Ligand_Check->Soln_XPhos

Figure 2: Troubleshooting logic for common failure modes in 3,5-dichloro-6-bromo-2-pyridone functionalization.

References

  • Tautomeric Control in Pyridones

    • Title: "Solvent- and Catalyst-Controlled Regioselective O- and N-Alkyl
    • Source:Journal of Organic Chemistry (via NIH/PubMed)
    • URL:[Link]

  • Steric Hindrance in Cross-Coupling

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds" (Nobel Lecture context regarding bulky ligands)
    • Source:Chemical Reviews / NobelPrize.org[1]

    • URL:[Link]

  • Ligand Selection for Hindered Substrates

    • Title: "Rational Exploration of N-Heterocyclic Carbene (NHC) Palladacycle Diversity" (Pd-PEPPSI usage)
    • Source:Chemistry – A European Journal[1]

    • URL:[Link]

  • Regioselectivity in Polyhalogenated Pyridones

    • Title: "Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone" (Analogous scaffold reactivity)
    • Source:ResearchGate / Tetrahedron[1]

    • URL:[Link]

Sources

solvent selection for high-yield pyridine halogenation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Systems for Pyridine Halogenation

Ticket ID: PYR-HAL-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Introduction: The "Pyridine Paradox"

Welcome to the technical support center. If you are reading this, you are likely facing the Pyridine Paradox : You need to halogenate a pyridine ring, but the reagents required (electrophiles) coordinate with the basic nitrogen lone pair, forming a pyridinium salt that is even more deactivated toward substitution than the starting material.

This guide moves beyond generic textbook advice. We focus on solvent engineering —using the reaction medium not just to dissolve reactants, but to actively manipulate the transition state energy and regioselectivity.

Part 1: The Solvent Selection Matrix

Do not choose a solvent based solely on solubility. Choose based on the mechanism you are targeting.

Decision Matrix: Solvent Functionality
Solvent SystemPrimary MechanismTarget PositionKey AdvantageCritical Risk
Acetonitrile (MeCN) Electrophilic (Polar)C3 (via NBS/NIS)Dipole Stabilization: Stabilizes the polarized N-X bond in succinimide reagents, promoting "X+" transfer.Hydrolysis: Must be strictly anhydrous if moisture-sensitive Lewis acids are added.
DCM / Chloroform Nucleophilic ActivationC2 / C4N-Oxide Route: Excellent for activating N-oxides with acid chlorides (e.g., POCl₃, Oxalyl Chloride).Volatility: Poor for high-temperature reactions; environmental restrictions.
Oleum / H₂SO₄ "Swamping" EASC3Protonation: Forces reaction on the protonated species at extreme temps (>150°C).Harshness: Incompatible with labile functional groups (esters, nitriles).
DMSO / H₂O Oxidative / RadicalVariableGreen/Oxidant: DMSO acts as both solvent and oxidant (with HX) for "green" halogenation.Work-up: Difficult to remove high-boiling solvent; DMSO can react violently with some electrophiles.
CCl₄ / Hexane Radical (Wohl-Ziegler)Side Chain Inertness: Promotes radical mechanism on alkyl substituents, not the ring.Wrong Target: Will favor benzylic bromination over ring halogenation.

Part 2: Visualizing the Workflow

The following diagram illustrates the decision logic for solvent selection based on your desired regioisomer.

SolventDecisionTree Start Target Regioisomer C3 C3-Halogenation (Electrophilic) Start->C3 C2_C4 C2/C4-Halogenation (Nucleophilic/Activation) Start->C2_C4 Direct Direct Halogenation C3->Direct NOxide N-Oxide Activation C2_C4->NOxide MeCN Solvent: Acetonitrile (Reagent: NBS/NIS) Direct->MeCN Mild Conditions (Activated Ring) Acid Solvent: H2SO4/Oleum (Reagent: Br2/Cl2) Direct->Acid Harsh Conditions (Deactivated Ring) DCM Solvent: DCM (Reagent: POCl3/SOCl2) NOxide->DCM Activation Step

Figure 1: Decision tree correlating target regiochemistry with solvent selection strategy.

Part 3: Troubleshooting Guide (Q&A)

Scenario A: The "Stalled" Bromination

User Question: "I am trying to brominate 3-methylpyridine using NBS in CCl₄ (Carbon Tetrachloride). The solution turns orange, but NMR shows <5% conversion after 24 hours. Why?"

Technical Diagnosis: You are using a solvent optimized for radical chemistry (side-chain bromination) when you need electrophilic aromatic substitution (EAS). CCl₄ is non-polar; it does not stabilize the polarized transition state required to generate the electrophilic bromine species from NBS.

Protocol Fix:

  • Switch Solvent: Change CCl₄ to Acetonitrile (MeCN) .

    • Mechanism:[1][2] MeCN has a high dielectric constant (~37) compared to CCl₄ (2.2). It stabilizes the ionic resonance structure of NBS, effectively increasing the electrophilicity of the bromine atom.

  • Add Catalyst: If the ring is unactivated, add 5-10 mol% ZrCl₄ or BF₃·OEt₂ . These Lewis acids coordinate with the succinimide carbonyl, further activating the N-Br bond.

Scenario B: The Regioselectivity Error

User Question: "I need 4-chloropyridine. I treated pyridine with Cl₂ in Aluminum Chloride (AlCl₃), but I keep getting a mixture of 3-chloropyridine and tar."

Technical Diagnosis: Direct EAS on pyridine (using AlCl₃) will always favor the C3 position because the nitrogen atom (and its complex with AlCl₃) deactivates the ortho (C2) and para (C4) positions via resonance withdrawal. You cannot force C4 selectivity via this pathway.

Protocol Fix:

  • Change Strategy: Use the N-Oxide Route .

  • Step 1: Oxidize pyridine to Pyridine-N-oxide (mCPBA in DCM ).

  • Step 2: React the N-oxide with POCl₃ or SOCl₂.

    • Mechanism:[1][2] The oxygen attacks the sulfur/phosphorus, creating a good leaving group. Chloride ion then attacks C4 (or C2) via a nucleophilic mechanism, restoring aromaticity and eliminating the oxygen.

  • Solvent: Perform Step 2 in Toluene or neat (solvent-free) if thermal stability allows, or DCM for milder activators like oxalyl chloride.

Scenario C: The "Green" Iodination Failure

User Question: "I am trying to iodinate a pyridine derivative using I₂ in Ethanol, but the iodine just precipitates or forms a complex. No product."

Technical Diagnosis: Iodine (I₂) is not electrophilic enough to attack a pyridine ring on its own. Ethanol provides no oxidative assistance.

Protocol Fix:

  • System: Use DMSO as the solvent and add aqueous HBr or HCl .

    • Mechanism:[1][2] DMSO acts as an oxidant (similar to a Swern oxidation) to oxidize I⁻ or I₂ into a highly reactive "I+" equivalent (likely a dimethylsulfoxonium iodide species).

  • Alternative: Use Selectfluor as an oxidant in Acetonitrile .

    • Note: Acetonitrile stabilizes the hypervalent iodine intermediates formed during oxidative iodination [1].

Part 4: Validated Experimental Protocols

Protocol 1: High-Yield Bromination with NBS/MeCN

Best for: Electron-neutral to moderately deactivated pyridines targeting C3.

  • Preparation: Dissolve pyridine substrate (1.0 equiv) in anhydrous Acetonitrile (0.5 M concentration).

  • Reagent: Add N-Bromosuccinimide (NBS) (1.1 equiv).

  • Activation: (Optional) Add ZrCl₄ (0.05 equiv) if the substrate is deactivated.

  • Reaction: Stir at Reflux (80-82°C) .

    • Checkpoint: Monitor by HPLC. MeCN allows for higher temperatures than DCM, pushing the kinetics.

  • Workup: Cool to RT. Concentrate in vacuo. Redissolve in EtOAc/Water. Wash with Na₂S₂O₃ (to remove bromine) and NaHCO₃.

Protocol 2: C4-Chlorination via N-Oxide Activation

Best for: Site-selective C4 functionalization.

  • Activation: Dissolve Pyridine-N-oxide (1.0 equiv) in DCM (0.2 M).

  • Reagent: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.

    • Note: Gas evolution (CO/CO₂) will occur. Ensure venting.

  • Reaction: Allow to warm to RT, then heat to reflux (40°C) for 2 hours.

  • Quench: Cool to 0°C. Quench with saturated aqueous NaHCO₃.

    • Warning: Exothermic.

  • Solvent Note: DCM is critical here to solubilize the intermediate N-acyloxy pyridinium salt without reacting with the acyl chloride.

Part 5: Mechanism Visualization

The following diagram details why Acetonitrile is superior to CCl₄ for NBS bromination.

NBS_Mechanism cluster_Solvent Solvent Environment NBS_Neutral NBS (Neutral) Transition Polarized Transition State [Succinimide(-) ... Br(+)] NBS_Neutral->Transition Solvent Dipole Stabilization (MeCN >> CCl4) Product 3-Bromopyridine Transition->Product Electrophilic Attack on C3 Note Non-polar solvents (CCl4) cannot stabilize this charge separation, leading to radical pathways or no reaction. Transition->Note Pyridine Pyridine Substrate Pyridine->Product

Figure 2: Stabilization of the NBS polarized transition state by polar aprotic solvents (MeCN).

References

  • Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. Source: Beilstein Journal of Organic Chemistry (2024). Context: Discusses the role of Acetonitrile in stabilizing hypervalent iodine species and its superiority over chloroform in oxidative halogenation.

  • N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent. Source: Journal of Organic Chemistry (Cited via MDMA/Nankai archives). Context: Establishes MeCN as the superior solvent for electrophilic ring bromination compared to CCl₄ (radical) or DMF (workup issues).

  • Green halogenation reactions for (hetero)aromatic ring systems in alcohol, water, or no solvent. Source: ResearchGate (2018). Context: Validates the use of DMSO/HX and solvent-free methods for high-yield halogenation of deactivated heterocycles.

  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. Source: American Chemical Society (2022). Context: Detailed mechanistic study on C3 vs C5 selectivity and the impact of "dearomatized" intermediates in halogenation.[1][3]

  • Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines. Source: Journal of Organic Chemistry (2024). Context: Recent protocols for high-yield regioselective halogenation using sulfonyl-pyridine building blocks.

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for the Purity Determination of 2-Hydroxy-3,5-dichloro-6-bromopyridine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, the development of a robust and reliable analytical method is not merely a procedural task; it is a foundational pillar supporting drug discovery, development, and quality control. The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. This guide provides an in-depth, experience-driven approach to developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 2-Hydroxy-3,5-dichloro-6-bromopyridine, a halogenated pyridine derivative. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternatives to establish a self-validating and robust analytical procedure.

Part 1: Foundational Strategy & Analyte Characterization

The success of any HPLC method is predicated on a thorough understanding of the analyte's physicochemical properties. 2-Hydroxy-3,5-dichloro-6-bromopyridine (C₅H₂BrCl₂NO, MW: 242.89 g/mol ) presents a unique analytical challenge due to its multifunctional structure.[1]

  • Structure-Activity Relationship: The molecule possesses a pyridine ring, which imparts basicity due to the nitrogen lone pair (pKa of pyridine is ~5.2).[2] Concurrently, the hydroxyl group introduces an acidic character. The presence of three halogen atoms (two chlorine, one bromine) significantly increases the molecule's hydrophobicity and molecular weight. This dual acidic/basic nature means its ionization state—and therefore its chromatographic retention—will be highly sensitive to the pH of the mobile phase.

  • UV Absorbance Profile: The substituted pyridine ring is an excellent chromophore. A preliminary UV-Vis scan of a dilute solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile) is the first experimental step. This scan will reveal the wavelength of maximum absorbance (λ-max), which is critical for achieving high sensitivity in detection. For pyridine derivatives, this is often in the 270-290 nm range.[3] Using a photodiode array (PDA) detector during development allows for continuous monitoring across a spectrum, ensuring no impurities are missed if they have different λ-max values.

Part 2: A Step-by-Step Guide to Method Development

Our strategy will be rooted in Reversed-Phase HPLC (RP-HPLC), the most common mode of separation in the pharmaceutical industry due to its applicability to a wide range of moderately polar to non-polar compounds.[4]

Initial Screening: Column and Mobile Phase Selection

The goal of the initial screening is to find a starting point that provides some retention and a reasonable peak shape for the main analyte.

Column Selection: The choice of stationary phase is paramount. For an analyte like 2-Hydroxy-3,5-dichloro-6-bromopyridine, a standard C18 column is the logical first choice.

  • C18 (Octadecylsilane): Offers high hydrophobicity, ideal for retaining the halogenated, non-polar portion of the molecule. It is a versatile and well-understood stationary phase.[5]

  • C8 (Octylsilane): A less retentive alternative to C18. This could be a viable option if the analyte is too strongly retained on a C18 column, leading to excessively long run times or poor peak shape.

  • Phenyl-Hexyl: This phase provides alternative selectivity through π-π interactions with the pyridine ring. It can be particularly useful if process impurities include isomers, where hydrophobic differences are minimal.

Table 1: Comparison of Initial Column Screening Conditions

ParameterCondition A (Recommended Start)Condition B (Alternative)Rationale
Column C18, 150 x 4.6 mm, 5 µmPhenyl-Hexyl, 150 x 4.6 mm, 5 µmC18 provides strong hydrophobic retention, while Phenyl offers alternative selectivity.[5]
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate, pH 5.0Formic acid is a simple, MS-compatible mobile phase modifier that ensures an acidic pH. A buffer at pH 5.0 is close to the pKa of pyridine, which can be useful but may also lead to poor robustness if not carefully controlled.[6]
Mobile Phase B AcetonitrileMethanolAcetonitrile generally provides better peak shapes and lower viscosity than methanol. Methanol can offer different selectivity.[7]
Gradient 5% to 95% B in 20 min5% to 95% B in 20 minA broad gradient is used to elute all potential impurities and determine the approximate elution profile.
Flow Rate 1.0 mL/min1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Temperature 30 °C30 °CControlled temperature ensures reproducible retention times.
Detection PDA at 280 nm (or determined λ-max)PDA at 280 nm (or determined λ-max)Ensures sensitive detection of the analyte and any impurities.

Causality behind Experimental Choices: We begin with an acidic mobile phase (0.1% Formic Acid, pH ~2.7) to ensure both the pyridine nitrogen (protonated, positive charge) and the hydroxyl group (non-ionized) are in a single, consistent ionic state. This prevents peak splitting or broadening that can occur when operating near a pKa.[6] Acetonitrile is chosen over methanol as the organic modifier due to its lower viscosity and common use in providing sharp peaks for heterocyclic compounds.[8]

Method Optimization

Once initial retention is achieved, the method is optimized to ensure adequate resolution between the main peak and all potential impurities, including those generated during forced degradation.

Mobile Phase pH: This is the most critical parameter. A pH study should be conducted using different buffers (e.g., phosphate, acetate) at various pH levels (e.g., 3.0, 5.0, 7.0) to find the optimal balance of retention, peak shape, and selectivity. For this molecule, maintaining a pH below 4 is likely optimal to keep the pyridine nitrogen fully protonated.

Gradient Optimization: The initial broad gradient will be refined to a sharper, more focused gradient around the elution point of the main peak and its surrounding impurities. This reduces run time while maximizing resolution where it is most needed.

Organic Modifier Comparison: While acetonitrile is the starting point, a direct comparison with methanol is warranted. Methanol, being a protic solvent, can engage in different hydrogen bonding interactions and may alter the elution order of impurities, potentially resolving co-eluting peaks.[7]

Table 2: Hypothetical Data from Mobile Phase Optimization

Method VersionMobile Phase BAqueous pHResolution (API vs. Impurity X)Tailing Factor (API)Analysis Time (min)
Initial Acetonitrile2.7 (0.1% FA)1.81.625
Optimized Acetonitrile3.0 (Phosphate)2.51.215
Alternative Methanol3.0 (Phosphate)2.11.318

The optimized method with acetonitrile at pH 3.0 shows superior resolution and peak shape with a shorter run time.

Method_Development_Workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Development cluster_stress Phase 3: Stress Testing cluster_val Phase 4: Validation Analyte Analyte Characterization (pKa, UV Scan, Solubility) Screening Initial Screening (Column, Mobile Phase) Analyte->Screening Guides initial choices Impurity Impurity Profiling (Synthesis Byproducts) ForcedDeg Forced Degradation Study (Acid, Base, Peroxide, etc.) Impurity->ForcedDeg Optimization Method Optimization (pH, Gradient, Temp) Screening->Optimization Refine conditions Optimization->ForcedDeg Apply optimized method Specificity Demonstrate Specificity (Resolve Degradants) ForcedDeg->Specificity Generates degradants Validation Method Validation (ICH Q2(R1)) Specificity->Validation Confirms method is stability-indicating

Part 3: Forced Degradation Study Protocol

To ensure the method is "stability-indicating," it must be able to separate the intact API from any degradation products. Forced degradation studies are essential for this purpose.[9][10] The goal is to achieve 5-20% degradation of the API.[11][12]

Experimental Protocol: Forced Degradation
  • Stock Solution Preparation: Prepare a stock solution of 2-Hydroxy-3,5-dichloro-6-bromopyridine at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Control Sample: Dilute the stock solution with the mobile phase to a final concentration of ~0.1 mg/mL. This is the time-zero, unstressed sample.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60°C for 4 hours. Withdraw samples, neutralize with 1N NaOH, and dilute to the target concentration.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 2 hours. Withdraw samples, neutralize with 1N HCl, and dilute.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light. Withdraw samples and dilute.[11]

  • Thermal Degradation: Store the solid API in an oven at 80°C for 48 hours. Dissolve the stressed powder and dilute to the target concentration.

  • Photolytic Degradation: Expose the solid API to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified by ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with the control sample, using the optimized HPLC method with a PDA detector.

Forced_Degradation_Workflow cluster_conditions Stress Conditions API API Stock Solution (1 mg/mL) Acid Acidic (1N HCl, 60°C) API->Acid Base Basic (1N NaOH, RT) API->Base Oxidative Oxidative (3% H₂O₂, RT) API->Oxidative Thermal Thermal (Solid) (80°C) API->Thermal Photo Photolytic (Solid) (ICH Q1B Light) API->Photo Analysis HPLC Analysis (Optimized Method) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis

The results from this study (e.g., peak purity analysis, mass balance) are used to prove the method's specificity. The PDA detector is crucial here, as it can assess the spectral homogeneity of each peak, providing confidence that a peak is pure and not a composite of co-eluting species.[12]

Part 4: Method Validation According to ICH Q2(R1)

Once a specific and robust method is developed, it must be validated to prove its suitability for its intended purpose. The validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14][15]

Table 3: Comparison of Key Validation Parameters

ParameterPurposeHow It's Assessed
Specificity To ensure the signal is unequivocally from the analyte, free from interference from impurities, degradants, or matrix components.Analyze stressed samples from the forced degradation study. Peak purity should be assessed using a PDA detector.
Linearity To demonstrate a proportional relationship between concentration and detector response over a defined range.Analyze a series of at least five concentrations across the desired range (e.g., 50% to 150% of the target concentration). The correlation coefficient (r²) should be >0.999.
Accuracy To measure the closeness of the test results to the true value.Perform recovery studies by spiking a placebo with known amounts of the API at different concentration levels (e.g., 80%, 100%, 120%).
Precision To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, different analysts/equipment). Results are reported as Relative Standard Deviation (%RSD).
LOD & LOQ Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the lowest concentration of analyte that can be reliably detected and quantified, respectively.Typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Vary parameters like mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±10%). System suitability criteria must still be met.

This self-validating system ensures that the method is not only accurate and precise under ideal conditions but also resilient to the minor variations that occur in routine laboratory use.[14]

pH_Decision_Tree

Conclusion

The development of a stability-indicating HPLC method for the purity of 2-Hydroxy-3,5-dichloro-6-bromopyridine is a systematic process guided by the analyte's unique chemical properties. By starting with a versatile C18 column and an acidic, acetonitrile-based mobile phase, we establish a strong foundation. Optimization of this method, particularly the mobile phase pH, is critical for achieving robust separation. The subsequent forced degradation study serves as the ultimate test of the method's specificity, ensuring that it can reliably distinguish the active ingredient from any potential impurities or degradants that may arise during the product's lifecycle. The final validation, performed under ICH guidelines, provides documented evidence that the method is fit for its intended purpose in a regulated environment, ensuring the quality and safety of the final drug product.

References

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Mamatha, T. (n.d.). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

  • US Pharmacopeia. (n.d.). General Chapters: <621> CHROMATOGRAPHY. Available at: [Link]

  • Huynh-Ba, K. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. American Pharmaceutical Review. Available at: [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Available at: [Link]

  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Available at: [Link]

  • US Pharmacopeia. (2023). USP-NF <621> Chromatography. Available at: [Link]

  • Rana, M. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. Available at: [Link]

  • U.S. Food & Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. Available at: [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Available at: [Link]

  • S. K., Singh, et al. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. ACS Omega. Available at: [Link]

  • Scribd. (n.d.). Chromatography - USP Chapter 621. Available at: [Link]

  • Scribd. (n.d.). Mobile Phase Optimization Strategies For Reversed Phase HPLC. Available at: [Link]

  • LCGC International. (2024). Mobile Phase Optmization Strategies for Reversed Phase HPLC. Available at: [Link]

  • Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech. Available at: [Link]

  • Phenomenex. (2017). USP Chapter 621: Overview & Key Points. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Available at: [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available at: [Link]

  • International Journal of Scientific Research in Science and Technology. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]

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Comparative Crystallographic Guide: 2-Hydroxy-3,5-dichloro-6-bromopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5][6]

In the development of halogenated heterocyclic scaffolds for drug discovery, 2-Hydroxy-3,5-dichloro-6-bromopyridine (henceforth 6-Br-DCP ) represents a critical intermediate. Its utility lies not just in its covalent reactivity (where the C-Br bond offers orthogonal cross-coupling selectivity over C-Cl), but in its ability to direct supramolecular assembly through specific non-covalent interactions.

This guide compares the crystallographic behavior of 6-Br-DCP against its primary industry alternatives: the fully chlorinated standard 3,5,6-Trichloro-2-pyridinol (TCP) and the bromine-rich analog 3,5-Dibromo-6-chloropyridin-2-ol .

The Core Crystallographic Challenge: Tautomerism

The primary challenge in crystallizing this series is the lactam-lactim tautomerism. While often drawn as "2-hydroxypyridines" (lactim), X-ray diffraction data consistently reveals that these polyhalogenated species crystallize as 2-pyridones (lactam) in the solid state. This preference is driven by the formation of robust centrosymmetric hydrogen-bonded dimers


, a motif that dominates the crystal lattice.

Comparative Analysis: Subject vs. Alternatives

The following analysis synthesizes experimental data from the isostructural trichloro-series and computational electrostatic potential (ESP) maps for the brominated analogs.

Table 1: Crystallographic & Supramolecular Metrics
FeatureSubject: 6-Br-DCP Alt A: 3,5,6-Trichloro (TCP) Alt B: 3,5-Dibromo-6-chloro
Formula



Primary Motif Centrosymmetric DimerCentrosymmetric DimerCentrosymmetric Dimer
Space Group P2₁/c (Predicted)P2₁/c (Experimental) [1]P2₁/c (Isostructural)
H-Bond (N-H...O) ~2.80 Å2.812 Å~2.78 Å
Halogen Bond Donor High (6-Br) Low (6-Cl)Very High (3,5-Br)

-Hole (

)
~400 kJ/mol (Br) ~360 kJ/mol (Cl) [2]>400 kJ/mol (Br)
Lattice Stability Enhanced via Br...O/N contactsStandard van der WaalsHigh (Br...Br networks)
Technical Insight: The "Bromine Advantage"

While TCP relies heavily on the amide-like H-bond dimer for stability, 6-Br-DCP introduces a strong Halogen Bond (XB) donor at the 6-position.

  • Mechanism: The

    
    -hole (a region of positive electrostatic potential) on the Bromine atom is significantly larger and more positive than that of Chlorine.
    
  • Impact: In the crystal lattice, the 6-Br atom is capable of forming directional contacts with nucleophilic sites (such as the carbonyl oxygen of a neighboring dimer) that are geometrically inaccessible to the weaker 6-Cl donor. This makes 6-Br-DCP crystals mechanically harder and potentially less soluble in non-polar solvents than TCP.

Experimental Protocol: Tautomer-Selective Crystallization

To obtain high-quality single crystals suitable for X-ray diffraction, one must stabilize the pyridone tautomer while preventing rapid precipitation which leads to twinning.

Workflow Diagram

The following Graphviz diagram outlines the decision tree for solvent selection and crystal growth.

CrystallizationWorkflow Start Crude 6-Br-DCP Purification Sublimation or Recrystallization (EtOH) Start->Purification SolventSelect Solvent Screen (Dielectric Constant ε) Purification->SolventSelect HighPolar High Polarity (ε > 20) (MeOH, DMSO) SolventSelect->HighPolar Avoid LowPolar Low Polarity (ε < 5) (Toluene, Hexane) SolventSelect->LowPolar Select Outcome1 Solvates/Co-crystals (Risk of Disorder) HighPolar->Outcome1 Method Slow Evaporation (25°C -> 4°C) LowPolar->Method Outcome2 Pure Pyridone Dimer (Target Structure) XRD Single Crystal XRD (Mo Kα, 100K) Outcome2->XRD Method->Outcome2

Figure 1: Optimized crystallization workflow targeting the stable pyridone tautomer.

Detailed Methodology
  • Pre-treatment: Ensure the starting material is free of regioisomers (e.g., 4-bromo impurities) using 1H-NMR.

  • Solvent System: Dissolve 20 mg of 6-Br-DCP in 4 mL of anhydrous Toluene/Ethanol (9:1 v/v) .

    • Why? Pure non-polar solvents (Toluene) favor the pyridone form but have poor solubility. The trace Ethanol acts as a solubilizer without disrupting the dimer formation.

  • Growth Conditions: Filter through a 0.45 µm PTFE syringe filter into a narrow scintillation vial. Cap loosely. Place in a vibration-free environment at 25°C.

  • Harvesting: Colorless prisms typically appear within 48-72 hours.

  • Data Collection: Mount crystals using Paratone-N oil. Collect data at 100 K to reduce thermal motion of the heavy halogens (Br/Cl), which is critical for resolving the halogen bonding distances accurately.

Mechanistic Analysis: The Interaction Network

Understanding the lattice forces is crucial for predicting solubility and bioavailability. The crystal structure is built upon two competing but cooperative interactions.

Interaction Logic Diagram

InteractionNetwork MolA Molecule A (Pyridone) H_Bond H-Bond Dimer (N-H...O) MolA->H_Bond Strong (Primary) X_Bond Halogen Bond (C-Br...O) MolA->X_Bond Directional (Secondary) MolB Molecule B (Pyridone) MolB->H_Bond Lattice 3D Crystal Lattice H_Bond->Lattice 2D Sheets X_Bond->Lattice Inter-sheet Stacking

Figure 2: Hierarchical assembly of 6-Br-DCP. The H-bond dimer forms the base unit, while Br-mediated halogen bonds cross-link these units.

Primary Motif: The Pyridone Dimer

The dominant feature is the


 dimer formed by two N-H...O hydrogen bonds. This is robust and persists even in solution (non-polar solvents).
  • Distance:

    
     Å.
    
  • Implication: This dimerization masks the polar groups, making the crystal surprisingly lipophilic.

Secondary Motif: Halogen Bonding (The Differentiator)

This is where 6-Br-DCP outperforms TCP .

  • Chlorine (TCP): The C-Cl...O interactions are weak and often driven by packing efficiency (Van der Waals) rather than electrostatics.

  • Bromine (6-Br-DCP): The C-Br bond exhibits a pronounced "

    
    -hole" at the tip of the bromine atom [3]. This positive potential interacts with the carbonyl oxygen lone pairs of adjacent dimers.
    
  • Result: This creates a "cross-stitched" lattice that is more rigid than the chlorinated analog, potentially leading to a higher melting point and different dissolution kinetics.

References

  • Experimental Structure of TCP: Smith, G., et al. "The crystal structure of 3,5,6-trichloropyridin-2-ol." Acta Crystallographica Section E, 2007. (Search Ref: TCPYOL).

  • Halogen Bonding Potentials: Politzer, P., et al. "Halogen bonding: an interim assessment." ChemPhysChem, 2013.

  • Comparative Halogen Bonding: Aakeröy, C. B., et al. "Halogen bonding: the sigma-hole." Crystal Growth & Design, 2011.

  • Tautomerism in Pyridones: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010.

Comparative Guide: 6-Bromo- vs. 6-Chloro-3,5-dichloropyridinol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-Hydroxy-3,5-dichloro-6-bromopyridine (referred to as the 6-Bromo Analog ) and 3,5,6-Trichloro-2-pyridinol (referred to as TCP ).

Executive Summary

For drug development professionals utilizing halogenated pyridine scaffolds, the choice between the 6-Bromo Analog and TCP represents a trade-off between chemoselectivity and cost-efficiency .

  • TCP (3,5,6-Trichloro-2-pyridinol): A commoditized industrial intermediate (metabolite of Chlorpyrifos).[1] It is cost-effective but suffers from lower reactivity at the C-6 position, often requiring harsh conditions for functionalization that can compromise sensitive functional groups.

  • 6-Bromo Analog (2-Hydroxy-3,5-dichloro-6-bromopyridine): A precision scaffold. The C-Br bond at the 6-position offers significantly lower bond dissociation energy (BDE) than the C-Cl bond. This enables highly selective metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) and SNAr reactions under milder conditions, making it the superior choice for late-stage functionalization in pharmaceutical synthesis.

Chemical Profile & Physical Properties[1][2][3][4]

Both compounds exist in a tautomeric equilibrium between the pyridinol (aromatic) and pyridone (amide-like) forms. In solution, the pyridone form generally predominates, which directs nucleophilic attack to the 6-position (conjugate addition-elimination).

Feature6-Bromo AnalogTCP (Trichloropyridinol)
IUPAC Name 3,5-Dichloro-6-bromo-2-pyridinol3,5,6-Trichloro-2-pyridinol
CAS Number 57864-38-7 6515-38-4
Molecular Weight 242.89 g/mol 198.43 g/mol
C-6 Leaving Group Bromide (Br⁻)Chloride (Cl⁻)
C-6 Bond Energy ~68 kcal/mol (Weaker)~81 kcal/mol (Stronger)
pKa (OH) ~5.8 (Est.)~6.0
Primary Utility High-value scaffold for Pd-couplingAgrochemical intermediate

Performance Analysis: Reactivity & Selectivity

The core performance differentiator is the C-6 Halogen Reactivity .

A. Mechanistic Advantage of the 6-Bromo Analog

In palladium-catalyzed cross-coupling, the rate-determining step is often the oxidative addition of the Pd(0) species into the Carbon-Halogen bond.

  • Reaction Rate: The C-Br bond undergoes oxidative addition

    
     to 
    
    
    
    times faster than the C-Cl bond due to the weaker bond strength and higher polarizability of bromine.
  • Chemoselectivity: In the 6-Bromo Analog, the Br is exclusively at position 6. This allows researchers to selectively functionalize C-6 without touching the chlorides at C-3 or C-5. With TCP, forcing conditions required to activate the C-6 Cl may lead to competitive side reactions or dehalogenation at C-3/C-5.

B. Nucleophilic Aromatic Substitution (SNAr)

For SNAr reactions (e.g., introducing amines or ethers), the 6-position is activated by the adjacent ring nitrogen and the carbonyl of the pyridone tautomer.

  • Leaving Group Ability: Br⁻ is a superior leaving group to Cl⁻ (lower pKa of conjugate acid HBr vs HCl).[2]

  • Outcome: The 6-Bromo Analog reacts with amines at lower temperatures (often 60-80°C) compared to TCP (often >120°C or requiring pressure vessels), preserving chiral centers or heat-sensitive moieties in the nucleophile.[3]

C. Reactivity Visualization

The following diagram illustrates the divergent synthetic pathways and the selectivity advantage of the 6-Bromo scaffold.

ReactivityComparison cluster_0 Starting Scaffolds cluster_1 Reaction Conditions (Suzuki Coupling) cluster_2 Product Outcome TCP TCP (3,5,6-Trichloro) Cond_TCP Harsh Conditions (>100°C, Bulky Ligands) TCP->Cond_TCP Slow Oxidative Addition Bromo 6-Bromo Analog (3,5-Dichloro-6-bromo) Cond_Bromo Mild Conditions (60-80°C, Standard Ligands) Bromo->Cond_Bromo Fast Oxidative Addition Prod_Mix Lower Yield Potential Dechlorination Cond_TCP->Prod_Mix Thermal degradation risk Prod_Clean High Yield Single Regioisomer Cond_Bromo->Prod_Clean High Chemoselectivity

Caption: Comparative workflow showing the kinetic advantage of the 6-Bromo analog in metal-catalyzed coupling, leading to milder conditions and cleaner product profiles.

Experimental Protocols

Protocol A: Selective Suzuki-Miyaura Coupling at C-6

Objective: To demonstrate the superior reactivity of the 6-Bromo analog in creating biaryl linkages, a common motif in kinase inhibitors.

Reagents:

  • Substrate: 2-Hydroxy-3,5-dichloro-6-bromopyridine (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

  • Setup: In a nitrogen-purged reaction vial, combine the 6-Bromo analog (243 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (24 mg, 0.03 mmol) quickly to minimize air exposure. Seal the vial.

  • Reaction: Heat to 80°C for 4–6 hours.

    • Note: If using TCP , this reaction typically requires 110–120°C and often 12–24 hours, or more specialized phosphine ligands (e.g., XPhos) to achieve full conversion.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with 1M HCl (to ensure the pyridinol remains protonated/neutral if extracting, or adjust pH depending on product nature).

  • Validation: Monitor by LC-MS. The 6-Bromo analog should show >95% conversion to the 6-phenyl derivative.

Protocol B: SNAr Amination with a Secondary Amine

Objective: Introduction of a solubilizing amine tail at the 6-position.

Reagents:

  • Substrate: 6-Bromo Analog vs. TCP

  • Nucleophile: Morpholine (1.5 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Acetonitrile (MeCN)

Comparison Workflow:

  • Dissolution: Dissolve 1.0 mmol of substrate in 5 mL MeCN.

  • Addition: Add DIPEA (2.0 mmol) and Morpholine (1.5 mmol).

  • Thermal Cycle:

    • 6-Bromo Analog: Heat to Reflux (82°C) . Monitor by TLC. Full conversion is typically observed within 3–5 hours.

    • TCP: Heat to Reflux (82°C) . Monitor by TLC. Result: Often <10% conversion after 5 hours. Complete conversion usually requires sealing the vessel and heating to 130°C in a microwave reactor or using a high-boiling solvent like DMSO.

Safety & Environmental Profile

While both compounds are halogenated pyridines requiring standard PPE (gloves, goggles, fume hood), their environmental profiles differ significantly due to their usage history.

Parameter6-Bromo AnalogTCP
Toxicity Skin/Eye Irritant (H315, H319). Specific chronic data limited; treat as potent bioactive intermediate.Known environmental toxicant (H411).[1] Associated with aquatic toxicity and potential endocrine disruption (anti-androgenic).
Metabolic Stability C-Br bond is metabolically labile; often replaced in final drug candidates to avoid "soft spot" for metabolism unless intended.[3]High metabolic stability. TCP is a terminal metabolite, meaning it persists in biological systems.
Waste Disposal High-temperature incineration required due to halogen content.[3]Segregate as hazardous organochlorine waste. Strictly regulated in EU/US due to pesticide metabolite status.

References

  • PubChem. 2-Bromo-6-chloropyridine (Analogous Reactivity Data). National Library of Medicine. Available at: [Link]

  • Master Organic Chemistry. Selectivity in Free Radical Reactions: Bromination vs. Chlorination (Bond Energy Principles). Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.